(S,R,S)-AHPC-C6-PEG3-C4-Cl
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C38H59ClN4O7S |
|---|---|
Molekulargewicht |
751.4 g/mol |
IUPAC-Name |
1-[2-[6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C38H59ClN4O7S/c1-28-34(51-27-41-28)30-15-13-29(14-16-30)25-40-36(46)32-24-31(44)26-43(32)37(47)35(38(2,3)4)42-33(45)12-8-7-11-19-49-21-23-50-22-20-48-18-10-6-5-9-17-39/h13-16,27,31-32,35,44H,5-12,17-26H2,1-4H3,(H,40,46)(H,42,45) |
InChI-Schlüssel |
MLRLOIWXHCPWFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S,R,S)-AHPC-C6-PEG3-C4-Cl: A HaloPROTAC for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-C6-PEG3-C4-Cl, also known as VH032-C6-PEG3-C4-Cl, is a synthetic heterobifunctional molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is categorized as a "HaloPROTAC," designed to selectively induce the degradation of proteins fused with the HaloTag7 reporter protein. This molecule co-opts the cell's natural protein disposal machinery by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the HaloTag7-fusion protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental considerations for utilizing this compound in research and drug discovery applications.
Chemical Structure and Properties
This compound is a conjugate molecule comprising three key components: a ligand for the VHL E3 ligase ((S,R,S)-AHPC), a chloroalkane linker (C6-PEG3-C4-Cl) that covalently binds to the HaloTag7 protein, and a polyethylene (B3416737) glycol (PEG) spacer to provide the appropriate length and solubility.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C38H59ClN4O7S | [] |
| Molecular Weight | 751.42 g/mol | [] |
| Canonical SMILES | O=C([C@H]1N(C(--INVALID-LINK--NC(CCCCCOCCOCCOCCCCCCCl)=O)=O)C--INVALID-LINK--C1)NCC2=CC=C(C3=C(C)N=CS3)C=C2 | [] |
| Appearance | Colorless to light yellow oil | |
| Solubility | 10 mM in DMSO | [] |
| Storage (Pure form) | -20°C for 3 years, 4°C for 2 years | [] |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | [] |
| Synonyms | VH032-C6-PEG3-C4-Cl, VHL Ligand-Linker Conjugates 12, E3 ligase Ligand-Linker Conjugates 8, HaloPROTAC3 | [][2] |
Mechanism of Action: VHL-Mediated Targeted Protein Degradation
As a PROTAC, this compound functions by inducing the formation of a ternary complex between the target protein (a HaloTag7 fusion protein) and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of action of this compound.
Biological Activity
The primary biological activity of this compound is the potent and specific degradation of HaloTag7-fusion proteins. Its efficacy is typically quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).
Table 2: In Vitro Activity against GFP-HaloTag7
| Parameter | Value | Cell Line | Assay Method | Reference |
| DC50 | 19 ± 1 nM | HEK293 Flp-In | Flow Cytometry | [2] |
| Dmax | 90 ± 1 % at 625 nM | HEK293 Flp-In | Flow Cytometry | [2] |
Experimental Protocols
General Experimental Workflow for Assessing Protein Degradation
The following workflow outlines the key steps to evaluate the efficacy of this compound in degrading a HaloTag7-fusion protein.
Figure 2: General experimental workflow for HaloPROTAC validation.
Detailed Methodologies
4.2.1. Cell Culture and Treatment
-
HEK293 Flp-In cells stably expressing the HaloTag7-fusion protein of interest are commonly used.[2]
-
Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C and 5% CO2.[2]
-
For degradation assays, cells are seeded in multi-well plates and allowed to adhere overnight.
-
This compound is dissolved in DMSO to prepare a stock solution. Serial dilutions are then made in cell culture medium to achieve the desired final concentrations. A vehicle control (e.g., 0.1% DMSO) should always be included.[2]
-
Cells are treated with the compound for a specified duration, typically 24 hours for a dose-response experiment.[2]
4.2.2. Analysis of Protein Degradation
-
Flow Cytometry (for fluorescent fusion proteins like GFP-HaloTag7):
-
After treatment, cells are detached (e.g., with trypsin), resuspended in a suitable buffer (e.g., PBS with 2% FBS), and analyzed on a flow cytometer.[2]
-
The mean fluorescence intensity of the cell population is measured.
-
The fluorescence is normalized to the vehicle control.[2]
-
This method is high-throughput and provides robust quantitative data.[3]
-
-
Western Blotting:
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined (e.g., using a BCA assay) to ensure equal loading.
-
Proteins are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with a primary antibody against the HaloTag or the protein of interest.
-
A suitable HRP-conjugated secondary antibody is used for detection with an ECL substrate.
-
Band intensities are quantified using densitometry software.
-
-
Mass Spectrometry:
-
For a global assessment of protein degradation and to evaluate off-target effects, quantitative proteomics can be employed.
-
Cells are treated with the compound and a vehicle control.
-
Cell lysates are prepared, proteins are digested into peptides, and labeled with isobaric tags (e.g., TMT or iTRAQ).
-
Samples are analyzed by LC-MS/MS to identify and quantify changes in protein abundance.
-
4.2.3. Data Analysis
-
The percentage of remaining protein is plotted against the logarithm of the compound concentration.
-
The data is fitted to a four-parameter logistic curve to determine the DC50 and Dmax values.
Conclusion
This compound is a valuable research tool for inducing the targeted degradation of HaloTag7-fusion proteins. Its well-characterized mechanism of action, high potency, and the versatility of the HaloTag system make it a powerful asset for studying protein function, validating drug targets, and exploring the potential of targeted protein degradation as a therapeutic modality. This guide provides the foundational knowledge and experimental framework for the effective application of this compound in a research setting.
References
The Mechanism of Action of (S,R,S)-AHPC-C6-PEG3-C4-Cl: A Technical Guide to a VHL-based HaloPROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-C6-PEG3-C4-Cl is a heterobifunctional molecule at the forefront of targeted protein degradation, a revolutionary therapeutic modality. This molecule is a type of Proteolysis Targeting Chimera (PROTAC) that leverages the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. Specifically, it functions as a "HaloPROTAC," designed to target proteins fused with the HaloTag7 enzyme for degradation. This technical guide provides an in-depth exploration of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key biological processes involved.
Introduction to this compound
This compound is a synthetic molecule that incorporates three key functional components:
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) moiety is a potent and specific ligand for the VHL E3 ubiquitin ligase.[1][2] This part of the molecule serves to recruit the cellular protein degradation machinery.
-
A Linker: A polyethylene (B3416737) glycol (PEG) and alkyl chain linker (C6-PEG3-C4) connects the VHL ligand to the target-binding element. The composition and length of the linker are critical for optimizing the formation and stability of the ternary complex.[1][3]
-
A HaloTag-directed Warhead: A terminal chloroalkane (Cl) acts as a covalent binder to the HaloTag7 protein.[4][5] HaloTag7 is a modified bacterial dehalogenase that can be genetically fused to a protein of interest, thereby making that protein susceptible to degradation by this PROTAC.
By combining these elements, this compound acts as a molecular bridge, bringing a HaloTag7-fused protein into close proximity with the VHL E3 ligase to trigger its degradation.[4][6]
Core Mechanism of Action: PROTAC-mediated Protein Degradation
The primary function of this compound is to induce the selective degradation of HaloTag7 fusion proteins through the ubiquitin-proteasome pathway. This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the VHL E3 ligase via its (S,R,S)-AHPC component and to the HaloTag7 fusion protein via its chloroalkane warhead. This results in the formation of a key ternary complex: VHL E3 Ligase - PROTAC - HaloTag7 Fusion Protein.[7]
-
Ubiquitination: The induced proximity of the HaloTag7 fusion protein to the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated HaloTag7 fusion protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides.
-
Catalytic Cycle: After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows a small amount of the PROTAC to achieve significant degradation of the target protein.[1][6]
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis and Purification of (S,R,S)-AHPC-C6-PEG3-C4-Cl for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of (S,R,S)-AHPC-C6-PEG3-C4-Cl, a bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a chloroalkane warhead via a flexible polyethylene (B3416737) glycol (PEG) and alkyl linker. The information presented herein is intended to equip researchers with the necessary knowledge to produce this valuable research tool with high purity.
Introduction to this compound
PROTACs are a revolutionary class of therapeutic agents that function by inducing the degradation of specific target proteins through the ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a versatile building block in PROTAC synthesis, providing the VHL E3 ligase-recruiting element and a linker with a terminal chloride ready for conjugation to a target protein ligand. The inclusion of a PEGylated linker often enhances the solubility and cell permeability of the final PROTAC molecule.
Physicochemical and Purity Data
The successful application of this compound in research necessitates a high degree of purity and well-defined physicochemical properties. The following table summarizes typical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C37H59ClN4O7S | N/A |
| Molecular Weight | 755.41 g/mol | N/A |
| Purity (by HPLC) | ≥95% | [1] |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in DMSO, DMF | General Observation |
| Storage Conditions | -20°C for long-term storage | General Observation |
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that involves the synthesis of the functionalized linker followed by its coupling to the (S,R,S)-AHPC VHL ligand. The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established chemical transformations and provide a detailed guide for the synthesis and purification of this compound.
Part 1: Synthesis of the Linker Moiety
Step 1.1: Synthesis of tert-butyl (6-((2-(2-(2-hydroxyethoxy)ethoxy)ethyl)oxy)hexyl)carbamate
This step involves the coupling of a Boc-protected amino alcohol with triethylene glycol via a Williamson ether synthesis.
| Parameter | Details |
| Reactants | 1-(tert-butoxycarbonylamino)-6-hexanol, Triethylene glycol, Sodium hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Conditions | 0°C to room temperature, stirring under an inert atmosphere (e.g., Nitrogen or Argon) |
| Reaction Time | 12-16 hours |
| Work-up | Quenching with water, extraction with an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure. |
| Purification | Flash column chromatography on silica (B1680970) gel. |
Protocol:
-
To a stirred solution of 1-(tert-butoxycarbonylamino)-6-hexanol (1.0 eq) in anhydrous THF at 0°C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add a solution of triethylene glycol mono-tosylate (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Step 1.2: Synthesis of the Chloroalkane-Functionalized Linker Arm
This step introduces the chloroalkane moiety, again utilizing a Williamson ether synthesis.
| Parameter | Details |
| Reactants | tert-butyl (6-((2-(2-(2-hydroxyethoxy)ethoxy)ethyl)oxy)hexyl)carbamate, 1-bromo-4-chlorobutane (B103958), Sodium hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Conditions | 0°C to room temperature, stirring under an inert atmosphere |
| Reaction Time | 12-16 hours |
| Work-up & Purification | Similar to Step 1.1 |
Protocol:
-
Follow the procedure outlined in Step 1.1, using tert-butyl (6-((2-(2-(2-hydroxyethoxy)ethoxy)ethyl)oxy)hexyl)carbamate as the starting alcohol and 1-bromo-4-chlorobutane as the alkylating agent.
Step 1.3: Boc Deprotection
The Boc protecting group is removed to reveal the primary amine.
| Parameter | Details |
| Reactant | Boc-protected chloroalkane-functionalized linker |
| Reagent | Trifluoroacetic acid (TFA) or 4M HCl in Dioxane |
| Solvent | Dichloromethane (DCM) for TFA; Dioxane for HCl |
| Reaction Conditions | 0°C to room temperature |
| Reaction Time | 1-2 hours |
| Work-up | Removal of solvent and excess acid under reduced pressure. |
Protocol:
-
Dissolve the Boc-protected linker in DCM (for TFA deprotection) or Dioxane.
-
Add TFA (10-20 eq) or an equal volume of 4M HCl in Dioxane at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt is typically used in the next step without further purification.
Step 1.4: Oxidation to Carboxylic Acid
The terminal primary amine is oxidized to a carboxylic acid. This step is a conceptual placeholder, as a more direct route would involve starting with a linker that already contains a carboxylic acid or a group that can be easily converted to one. A more common synthetic route would be to couple a Boc-protected amino acid with the hydroxyl-terminated PEG linker from Step 1.1, followed by deprotection. However, for the purpose of this guide, we will proceed with the oxidation concept. More practical alternatives are discussed in the "Synthetic Considerations" section.
Part 2: Coupling to (S,R,S)-AHPC and Purification
Step 2.1: Amide Coupling Reaction
The synthesized linker-acid is coupled to the amine of (S,R,S)-AHPC.
| Parameter | Details |
| Reactants | Linker-carboxylic acid, (S,R,S)-AHPC hydrochloride, HATU, DIPEA |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Reaction Conditions | Room temperature, stirring under an inert atmosphere |
| Reaction Time | 4-12 hours |
| Work-up | Dilution with water and extraction with an organic solvent, or direct purification by preparative HPLC. |
Protocol:
-
To a solution of the linker-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add (S,R,S)-AHPC hydrochloride (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude reaction mixture can be subjected to an aqueous work-up or directly purified by preparative RP-HPLC.
Step 2.2: Purification by Preparative RP-HPLC
The final product is purified to a high degree using preparative reverse-phase high-performance liquid chromatography.
| Parameter | Details |
| Stationary Phase | C18 silica gel |
| Mobile Phase A | Water with 0.1% Trifluoroacetic acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic acid (TFA) or Formic Acid |
| Gradient | A suitable gradient of Mobile Phase B in A (e.g., 10-90% B over 30 minutes) |
| Detection | UV at 220 nm and 254 nm |
| Post-Purification | Fractions containing the pure product are combined and lyophilized. |
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the filtered sample onto a preparative C18 RP-HPLC column.
-
Elute the compound using a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the desired product peak.
-
Confirm the identity and purity of the collected fractions by analytical LC-MS.
-
Combine the pure fractions and remove the solvents by lyophilization to obtain the final product as a white solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the protons of the (S,R,S)-AHPC moiety, the PEG and alkyl chains of the linker, and the terminal chloroalkyl group. |
| ¹³C NMR | Resonances consistent with the carbon skeleton of the molecule. |
| LC-MS | A single major peak in the chromatogram with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺. |
| HPLC | A single major peak indicating a purity of ≥95%. |
Signaling Pathway and Mechanism of Action
This compound is a component of a PROTAC. Once conjugated to a target protein-binding ligand, the resulting PROTAC hijacks the cellular ubiquitin-proteasome system to induce the degradation of the target protein.
Caption: PROTAC mechanism of action utilizing a VHL ligand.
Synthetic Considerations and Troubleshooting
-
Linker Synthesis: The synthesis of the linker can be approached in various ways. Instead of the multi-step synthesis described, it may be more efficient to source a commercially available linker with the desired length and functional groups. Alternatively, a linker with a terminal hydroxyl group can be synthesized and then converted to the chloride using a reagent like thionyl chloride (SOCl₂).
-
Amide Coupling: The efficiency of the amide coupling reaction is critical. The use of high-quality coupling reagents and anhydrous solvents is essential. If the reaction is sluggish, gentle heating may be applied. Pre-activation of the carboxylic acid with HATU before adding the amine can improve yields.
-
Purification: PROTAC molecules can sometimes be challenging to purify due to their amphiphilic nature. A shallow gradient in preparative RP-HPLC may be necessary to achieve good separation from closely related impurities. The use of formic acid instead of TFA in the mobile phase can be advantageous if the final product is sensitive to strong acids.
-
Characterization: Due to the complexity of the molecule, 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment of all proton and carbon signals. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
This guide provides a robust framework for the synthesis and purification of this compound. Researchers should adapt these protocols as needed based on available reagents and analytical capabilities. Careful execution and thorough characterization are paramount to ensure the quality and reliability of this important research tool.
References
(S,R,S)-AHPC-C6-PEG3-C4-Cl: A Technical Guide to Solubility and Stability for Drug Development Professionals
Introduction: (S,R,S)-AHPC-C6-PEG3-C4-Cl is a synthetic chemical compound that plays a crucial role in the development of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a linker with a terminal chlorine atom, making it a valuable building block for creating PROTACs that can induce the degradation of specific target proteins. This technical guide provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents, along with detailed experimental protocols for their determination.
Core Data Presentation: Solubility and Storage
The solubility and stability of this compound are critical parameters for its effective use in research and drug development. The following tables summarize the available data from various suppliers.
| Parameter | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Solubility (In Vitro) | DMSO | 100 | 133.08 | Ultrasonic assistance may be required. It is recommended to use newly opened, hygroscopic DMSO.[1] |
| Ethanol | 100 | 133.43 | Ultrasonic assistance may be required.[2] | |
| Solubility (Formulation for In Vivo Use) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 3.34 | Results in a clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 3.34 | Results in a clear solution.[2] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 3.34 | Results in a clear solution.[2] |
| Parameter | Form | Temperature | Duration | Notes |
| Storage | Pure (Solid) | -20°C | 3 years | |
| 4°C | 2 years | |||
| In Solvent | -80°C | 6 months | Protect from light, stored under nitrogen.[1][2] | |
| -20°C | 1 month | [1] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and verifying solubility and stability data. The following are generalized yet detailed methodologies based on standard laboratory practices for small molecules and PROTACs.
Thermodynamic Solubility Assessment
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers, a critical parameter for understanding its behavior in biological systems.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Kinetic Solubility Assessment (Shake-Flask Method)
Objective: To determine the kinetic solubility of this compound, which is particularly relevant for in vitro biological assays where the compound is introduced from a concentrated stock solution.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Addition to Buffer: Add a small aliquot of the DMSO stock solution to the aqueous buffer of interest (e.g., cell culture medium) to achieve the desired final concentration, ensuring the final DMSO concentration is low (typically ≤ 0.5%) to minimize its effect on solubility and biological activity.
-
Incubation and Observation: Incubate the solution at a specific temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) and visually inspect for any precipitation.
-
Quantification: If no precipitate is observed, the concentration can be confirmed by HPLC or LC-MS. If precipitation occurs, the supernatant can be analyzed to determine the concentration of the compound that remains in solution.
Stability Assessment under Forced Degradation
Objective: To identify potential degradation pathways and products of this compound under various stress conditions, which is crucial for establishing appropriate storage and handling procedures.
Methodology:
-
Stress Conditions: Expose solutions of this compound to a range of forced degradation conditions as per ICH guidelines, including:
-
Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Photostability: Exposure to UV and visible light.
-
Thermal Stress: Elevated temperature (e.g., 60°C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradants.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, such as one synthesized using this compound.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow for Solubility Assessment
The logical flow for determining the solubility of a compound in the laboratory is depicted below.
Caption: Workflow for solubility determination.
References
The Critical Role of the PEG3 Linker in (S,R,S)-AHPC-C6-PEG3-C4-Cl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The (S,R,S)-AHPC-C6-PEG3-C4-Cl is a pre-synthesized chemical entity that serves as a crucial building block in the construction of PROTACs. It incorporates the (S,R,S)-AHPC moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, joined to a linker that is terminated with a reactive chloro group.[3][4] This guide provides a deep dive into the core of this molecule, with a particular focus on the multifaceted role of the PEG3 linker in determining the ultimate efficacy of the resulting PROTAC.
The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's biological activity.[5] Its length, composition, and flexibility influence crucial parameters such as solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[6] The -C6-PEG3-C4- linker in this compound is a hybrid linker, combining hydrophobic alkyl chains (C6 and C4) with a hydrophilic polyethylene (B3416737) glycol (PEG) unit containing three repeating ethylene (B1197577) glycol motifs.[3][4] This combination is designed to impart a balance of properties essential for optimal PROTAC function.
The Multifaceted Role of the PEG3 Linker
The inclusion of a PEG3 unit within the linker of this compound offers several distinct advantages in PROTAC design:
-
Enhanced Solubility: PROTACs are often large molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility. The hydrophilic nature of the PEG3 motif can significantly improve the overall solubility of the final PROTAC molecule, which is crucial for its handling, formulation, and bioavailability.
-
Modulation of Cell Permeability: The balance between hydrophilicity and hydrophobicity is a key factor in a molecule's ability to cross the cell membrane. The PEG3 unit, in conjunction with the alkyl chains, helps to fine-tune this balance, potentially improving the cell permeability of the PROTAC.
-
Optimal Ternary Complex Formation: The primary function of the linker is to enable the formation of a stable and productive ternary complex. The flexibility and length of the PEG3-containing linker are critical for achieving the correct orientation of the target protein and the VHL E3 ligase, which is necessary for efficient ubiquitination.[6] An improperly sized or overly rigid linker can lead to steric hindrance and prevent the formation of a functional complex.
-
Reduced Non-specific Binding: The hydrophilic nature of PEG linkers can help to reduce non-specific binding of the PROTAC to other proteins and cellular components, potentially leading to improved selectivity and reduced off-target effects.
Quantitative Analysis of Linker Impact on PROTAC Performance
While specific quantitative data for PROTACs synthesized using the exact this compound linker is not extensively available in the public domain, the following tables present representative data from studies on VHL-based PROTACs with varying linker compositions. This data illustrates the profound impact that linker length and composition have on the degradation efficiency of a PROTAC, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Impact of Linker Length on Degradation of Target Proteins
| PROTAC Target | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 21 | 3 | 96 | [6] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 29 | 292 | 76 | [6] |
| Estrogen Receptor α (ERα) | PEG | 12 | Effective | - | [6] |
| Estrogen Receptor α (ERα) | PEG | 16 | More Potent | - | [6] |
Note: This data is representative and compiled from studies on various PROTACs to illustrate the principle of linker optimization.
Table 2: Comparison of Physicochemical Properties of PROTACs with Different Linkers
| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | Cell Permeability |
| PROTAC 1 | Aliphatic | 987 | 7.57 | Low |
| PROTAC 2 | Ethylene Glycol-based | 991 | 4.21 | Moderate |
| PROTAC 5 | Rigid | 1009 | 6.41 | High |
Data adapted from studies on ERK5-targeting VHL PROTACs.[7][8] This table highlights how linker composition can influence key physicochemical properties related to drug-likeness.
Signaling Pathways and Experimental Workflows
To understand the context in which a PROTAC derived from this compound operates, it is essential to visualize the underlying biological pathway and the experimental steps involved in its development and evaluation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Generalized workflow for PROTAC synthesis and evaluation.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.
Protocol 1: PROTAC Synthesis via Nucleophilic Substitution
This protocol describes a general method for the conjugation of a target protein ligand (warhead) containing a nucleophilic group (e.g., an amine or thiol) to this compound.
Materials:
-
This compound
-
Target protein ligand with a primary or secondary amine, or a thiol group
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0-3.0 equivalents) to the solution to deprotonate the nucleophilic group on the warhead. Stir for 10-15 minutes at room temperature.
-
Coupling: Add a solution of this compound (1.0-1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours. Monitor the progress of the reaction by LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[9]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
-
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This protocol provides a method to assess the formation of the ternary complex in live cells.[10]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmid encoding the target protein fused to NanoLuc® luciferase
-
Plasmid encoding VHL fused to HaloTag®
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
Assay medium (e.g., Opti-MEM without phenol (B47542) red)
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
White, 96-well assay plates
-
Luminometer capable of measuring luminescence and filtered light emission (BRET)
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-VHL plasmids. Plate the transfected cells in the 96-well plates and incubate for 24 hours.
-
Ligand Labeling: Equilibrate the cells with the HaloTag® NanoBRET™ 618 Ligand in the assay medium for 1 hour.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for the desired time.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
BRET Measurement: Immediately measure the donor emission (luminescence at 460 nm) and the acceptor emission (filtered emission at >610 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the NanoBRET™ ratio upon PROTAC treatment indicates the formation of the ternary complex.
Conclusion
The this compound is a valuable chemical tool for the synthesis of VHL-recruiting PROTACs. The PEG3 component of its linker is not merely a spacer but plays a crucial role in optimizing the physicochemical properties and biological activity of the final PROTAC molecule. By enhancing solubility, modulating cell permeability, and facilitating the formation of a productive ternary complex, the PEG3 linker is integral to the rational design of effective protein degraders. The experimental protocols provided herein offer a framework for the synthesis and evaluation of PROTACs derived from this versatile building block, enabling researchers to further explore the vast therapeutic potential of targeted protein degradation.
References
- 1. Ternary complex formation - Profacgen [profacgen.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ternary Complex Formation [promega.sg]
The Core Principles of VHL E3 Ligase Recruitment by (S,R,S)-AHPC-C6-PEG3-C4-Cl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fundamental principles governing the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase by the Proteolysis-Targeting Chimera (PROTAC), (S,R,S)-AHPC-C6-PEG3-C4-Cl. This document details the mechanism of action, key quantitative parameters, and the experimental protocols required to characterize this class of molecules.
Introduction to (S,R,S)-AHPC-Based PROTACs
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC typically consists of three components: a ligand that binds to a target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1]
The molecule this compound is a specific PROTAC designed to recruit the VHL E3 ligase. Its components are:
-
(S,R,S)-AHPC moiety : This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, serving as the recruitment handle for the degradation machinery.[2] The specific stereochemistry of (S,R,S)-AHPC is critical for its potent binding to VHL.[3][4]
-
Linker (C6-PEG3-C4) : This component, comprising a 6-carbon alkyl chain, a 3-unit polyethylene (B3416737) glycol (PEG) chain, and a 4-carbon alkyl chain, connects the VHL ligand to the warhead. The linker's length and composition are crucial for the stability of the subsequently formed ternary complex.[2][5] PEG moieties are often incorporated to improve solubility and permeability.[1][5]
-
Chloroalkane Warhead (-Cl) : The chloroalkane functional group suggests that this PROTAC acts as a covalent, irreversible binder to its target protein. This covalent nature can offer enhanced potency and prolonged duration of action.[6]
Mechanism of Action: Ternary Complex Formation and Induced Degradation
The primary function of this compound is to act as a molecular bridge, inducing the formation of a ternary complex between a target protein and the VHL E3 ligase complex.[2][3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein, marking it for degradation by the 26S proteasome.[7] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[3]
Quantitative Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables summarize representative data for the (S,R,S)-AHPC VHL ligand and a well-characterized (S,R,S)-AHPC-based PROTAC, ARV-771. This data illustrates the typical binding affinities and degradation efficacy observed for this class of molecules.
Table 1: Binding Affinities of (S,R,S)-AHPC Ligands to VHL
| Compound/Ligand | Assay Method | Binding Affinity (Kd or IC50) | Reference(s) |
| VH032 (Parent of AHPC) | Isothermal Titration Calorimetry (ITC) | Kd: 185 nM | [8] |
| (S,R,S)-AHPC Derivative | Not Specified | High-affinity binder | [2] |
Table 2: Representative Degradation Efficacy of an (S,R,S)-AHPC-Based PROTAC (ARV-771)
| PROTAC Name | Target Protein(s) | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax | Reference(s) |
| ARV-771 | BRD2/3/4 | VHL | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM | > 90% | [9] |
Note: DC50 is the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.[10]
Detailed Experimental Protocols
The characterization of this compound involves a series of biochemical and cellular assays to determine its binding affinity, ability to form a ternary complex, and its efficacy in inducing target protein degradation.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay used to detect and quantify the formation of the ternary complex in vitro.[11][12]
Principle: The assay uses a donor fluorophore (e.g., Terbium-cryptate) conjugated to an antibody recognizing a tag on the VHL complex and an acceptor fluorophore conjugated to an antibody recognizing a tag on the target protein. When the PROTAC brings VHL and the target protein into close proximity, FRET occurs from the donor to the acceptor, generating a measurable signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.[4]
-
Prepare tagged VHL E3 ligase complex (e.g., His-tagged) and tagged target protein (e.g., GST-tagged).
-
Prepare TR-FRET donor: Terbium-cryptate labeled anti-His antibody.
-
Prepare TR-FRET acceptor: Fluorescently labeled anti-GST antibody (e.g., d2).
-
Prepare a serial dilution of the this compound PROTAC in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the serially diluted PROTAC or vehicle control (DMSO) to the wells.
-
Add 2 µL of the donor-labeled VHL complex at a fixed concentration.
-
Add 2 µL of the acceptor-labeled target protein at a fixed concentration.
-
Include controls: positive control (no competitor) and negative control (no PROTAC).
-
Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.[4][11]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a TR-FRET compatible plate reader.
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where at high concentrations, binary complexes are favored, reducing the FRET signal (the "hook effect").[13]
-
Western Blot for Cellular Target Protein Degradation
Western blotting is the gold-standard method to quantify the reduction in target protein levels within a cell upon PROTAC treatment.[7]
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the target protein and a loading control (a stable housekeeping protein). The band intensity of the target protein is normalized to the loading control to quantify degradation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[7]
-
Prepare serial dilutions of this compound in fresh culture medium.
-
Treat cells with varying concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 24 hours) at 37°C.[14]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash cells with ice-cold PBS.[15]
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[15]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Strip and re-probe the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Data Acquisition and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[16]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot against PROTAC concentration to determine DC50 and Dmax values.
-
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Western blot protocol | Abcam [abcam.com]
(S,R,S)-AHPC-C6-PEG3-C4-Cl: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (S,R,S)-AHPC-C6-PEG3-C4-Cl, a von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate. This molecule is a valuable tool for the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to induce the degradation of specific target proteins. This guide details the commercial availability, sourcing, and key technical data for this compound, along with experimental protocols for its application in PROTAC research.
Introduction to this compound
This compound, also known as VH032-C6-PEG3-C4-Cl, is a key building block in the synthesis of PROTACs. It comprises three essential components:
-
A high-affinity VHL ligand: The (S,R,S)-AHPC moiety binds potently to the VHL E3 ubiquitin ligase.
-
A flexible PEG linker: The C6-PEG3-C4 linker provides the necessary spacing and physicochemical properties to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
A reactive chloroalkane handle: The terminal C4-Cl group allows for the covalent attachment of a ligand that binds to a protein of interest (POI).
By linking a POI-binding ligand to this compound, researchers can create a heterobifunctional PROTAC that hijacks the cell's natural protein degradation machinery to selectively eliminate the target protein.
Commercial Availability and Sourcing
This compound is commercially available from several chemical suppliers, ensuring its accessibility for research and development purposes.
| Supplier | Catalog Number | Purity | Additional Information |
| MedChemExpress | HY-103605 | ≥95% | Also known as VH032-C6-PEG3-C4-Cl.[1] |
| Fisher Scientific | 16414916 | - | Distributed for MedChemExpress. |
| BOC Sciences | 1835705-55-9 | - | Provided for research use only.[2] |
| Biotech Hub Africa | - | - | Available in 1g quantities.[3] |
| Sigma-Aldrich | 905380 | ≥95% | Also known as (S,R,S)-AHPC-C6-PEG3-butyl chloride.[4] |
Physicochemical and Storage Information
Proper handling and storage are crucial to maintain the integrity of this compound.
| Property | Value | Reference |
| CAS Number | 1835705-55-9 | [2] |
| Molecular Formula | C38H59ClN4O7S | [4] |
| Molecular Weight | 751.42 g/mol | [4] |
| Purity | Typically ≥95% | [1][4] |
| Appearance | Solid | - |
| Solubility | 10 mM in DMSO | [2] |
| Storage (Pure Form) | -20°C for 3 years, 4°C for 2 years | [2] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [2] |
PROTAC Synthesis and Mechanism of Action
The terminal chloroalkane of this compound allows for its conjugation to a ligand targeting a protein of interest (POI). This is typically achieved through a nucleophilic substitution reaction with an amine or thiol group on the POI ligand. The resulting PROTAC then mediates the degradation of the POI through the ubiquitin-proteasome system.
Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC to recruit the VHL E3 ligase.
Experimental Protocols
The following are generalized protocols that can be adapted for use with PROTACs synthesized from this compound.
Target Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of the target protein following treatment with the PROTAC.
Caption: Experimental workflow for assessing target protein degradation by Western Blot.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the (S,R,S)-AHPC-based PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. Also, probe with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection and Analysis: After incubation with an appropriate secondary antibody, visualize the protein bands using a suitable detection reagent. Quantify the band intensities to determine the extent of target protein degradation relative to the vehicle control.
Target Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50). It is crucial to co-treat the cells with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells as described in the previous protocol.
-
Immunoprecipitation: Incubate the cell lysates with an antibody that specifically recognizes the target protein. Use protein A/G beads to pull down the antibody-protein complex.
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an antibody that recognizes ubiquitin to detect the polyubiquitinated target protein.
GFP-HaloTag7 Degradation Assay (Flow Cytometry)
This compound can be used to synthesize "HaloPROTACs" that induce the degradation of proteins fused to a HaloTag. This can be conveniently monitored in cells expressing a GFP-HaloTag7 fusion protein.[1][5]
Methodology:
-
Cell Culture: Use a cell line stably expressing a GFP-HaloTag7 fusion protein.
-
PROTAC Treatment: Treat the cells with the HaloPROTAC synthesized from this compound for a specified duration (e.g., 24 hours).
-
Flow Cytometry: Harvest the cells and analyze the GFP fluorescence by flow cytometry. A decrease in the mean fluorescence intensity compared to a vehicle-treated control indicates degradation of the GFP-HaloTag7 fusion protein.[5] This high-throughput method allows for rapid dose-response analysis.[6]
Conclusion
This compound is a readily available and versatile chemical tool for the development of VHL-based PROTACs. Its well-defined structure, including a potent VHL ligand, a flexible linker, and a reactive handle, makes it an ideal starting point for the synthesis of novel protein degraders. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their efforts to target and degrade proteins of interest, thereby advancing the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (S,R,S)-AHPC-C6-PEG3-butyl chloride = 95 1835705-55-9 [sigmaaldrich.com]
- 5. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety and Handling Guidelines for (S,R,S)-AHPC-C6-PEG3-C4-Cl in the Laboratory
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-C6-PEG3-C4-Cl, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of experimental procedures in the laboratory.
Introduction to this compound
This compound is a synthetic molecule that incorporates a VHL ligand, a polyethylene (B3416737) glycol (PEG) linker, and a chloroalkane chain.[][2] It is designed for use in PROTAC-mediated protein degradation, a technology that utilizes the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins.[3] The VHL ligand moiety recruits the VHL E3 ubiquitin ligase, while the chloroalkane serves as a reactive handle for conjugation to a target protein ligand, forming a heterobifunctional PROTAC.
Hazard Identification and Safety Precautions
General Safety Precautions:
-
Engineering Controls: All work with the solid compound and its solutions should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[6][7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles should be worn at all times when handling this compound.[7]
-
Hand Protection: Nitrile gloves are recommended to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[7][8]
-
Body Protection: A standard laboratory coat must be worn.[7]
-
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[6]
Specific Hazards:
-
Inhalation: May be harmful if inhaled. Avoid breathing dust or aerosols.
-
Skin Contact: May cause skin irritation. The chloroalkane moiety presents a risk of being a potential alkylating agent, which could lead to skin damage with prolonged or repeated contact.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Storage and Handling
Proper storage and handling are crucial to maintain the stability and integrity of this compound.
| Condition | Temperature | Duration | Notes |
| Solid Form | -20°C | Up to 3 years | |
| 4°C | Up to 2 years | ||
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month |
Handling:
-
The compound is for research use only and not for human or veterinary use.[]
-
When preparing solutions, ensure the compound is fully dissolved. Sonication may be used to aid dissolution.[3][9]
-
Solutions should be prepared fresh for optimal performance.
Spill and Disposal
-
Spills: In the event of a spill, wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to the presence of the chloroalkane, the waste may be considered hazardous.
Experimental Protocols
The primary application of this compound is as a component in a PROTAC to induce the degradation of a target protein in a cellular context.[2] Below is a general protocol for a cell-based protein degradation assay.
6.1. Preparation of Stock Solutions
| Solvent | Concentration | Notes |
| DMSO | 10 mM | Store at -80°C. |
6.2. Cell-Based Protein Degradation Assay
-
Cell Seeding:
-
Culture cells in a suitable growth medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, detach them using trypsin-EDTA and resuspend in fresh medium.
-
Seed the cells in multi-well plates (e.g., 6-well or 12-well) at a density appropriate for the cell line and duration of the experiment. Allow cells to adhere overnight.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound-based PROTAC from the DMSO stock solution in complete growth medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC treatment.
-
Aspirate the medium from the seeded cells and replace it with the medium containing the PROTAC or vehicle control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Analyze the levels of the target protein and a loading control (e.g., GAPDH, β-actin) by Western blotting.[10]
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies specific for the target protein and the loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Visualizations
Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC.
Caption: Workflow for a cell-based protein degradation assay.
References
- 2. MedChemExpress this compound 100 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chloro-alkanes [utslappisiffror.naturvardsverket.se]
- 5. A critical review of human internal exposure to short-chain chlorinated paraffins and its concerning health risks [pubmed.ncbi.nlm.nih.gov]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to PROTAC Technology Using VHL Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Proteolysis Targeting Chimera (PROTAC) technology, with a specific focus on the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. PROTACs represent a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by co-opting the cell's natural protein disposal machinery.[1] The VHL E3 ligase is among the most widely utilized ligases in PROTAC design, largely due to its broad tissue expression and the availability of well-characterized, high-affinity small-molecule ligands.[2][3] This document details the underlying mechanisms, quantitative performance metrics, key experimental protocols, and critical workflows relevant to the development of VHL-based PROTACs.
The Mechanism of VHL-Recruiting PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds a target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4] VHL-based PROTACs function by forming a ternary complex between the POI and the VHL E3 ligase complex, which consists of VHL, Elongin B, Elongin C, Cullin 2, and Rbx1.[5][6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[7] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI.[3] The PROTAC molecule is then released and can catalytically induce the degradation of subsequent POI molecules.[8]
Quantitative Performance Data
The efficacy of a VHL-based PROTAC is assessed through several quantitative metrics. Binding affinity (Kd) to both the POI and VHL is crucial, but the stability and cooperativity of the ternary complex are often more predictive of degradation efficiency.[1] Cooperativity (α) measures how the binding of one protein influences the PROTAC's affinity for the other. Degradation in a cellular context is quantified by the DC50 (the concentration for 50% degradation) and Dmax (the maximum percentage of degradation).[9]
Table 1: Binary and Ternary Complex Binding Affinities for VHL-based PROTACs
| VHL Ligand / PROTAC | Target Protein | Binary Kd (VHL) (nM) | Ternary Kd (Complex) (nM) | Cooperativity (α) | Assay Method |
|---|---|---|---|---|---|
| VH032 | - | 185 | - | - | Fluorescence Polarization (FP)[10] |
| VH298 | - | 260 | - | - | Isothermal Titration Calorimetry (ITC)[10] |
| MZ1 | BRD4BD2 | 63 | 9.8 | 4.2 | ITC[11] |
| ARV-771 | BET family | Data not specified | Data not specified | Data not specified | - |
| AT1 | BRD4BD2 | 1800 | 25 | 34 | ITC |
Note: Data is compiled from multiple sources. Assay conditions may vary.
Table 2: Cellular Degradation Potency and Efficacy of VHL-based PROTACs
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
|---|---|---|---|---|
| MZ1 | BRD4 | ~15 | >95 | HeLa[9] |
| dBET1 | BRD4 | ~4 | >90 | MV4-11[9] |
| DT2216 | BCL-XL | ~25 | >90 | MOLT-4[9][11] |
| ARD-266 | Androgen Receptor | <1 | >95 | LNCaP[12] |
| ACBI2 | SMARCA2 | 78 | 46 | MOLM-13[13] |
Note: DC50 and Dmax values are highly dependent on the cell line and treatment duration.
Key Experimental Protocols
The characterization of VHL-based PROTACs involves a series of biophysical, biochemical, and cellular assays. Standardized protocols are essential for comparing the performance of novel degraders.
This assay is commonly used to determine the binary binding affinity of a VHL ligand or PROTAC to the VHL complex (VCB: VHL, Elongin C, Elongin B).[11]
-
Principle: A small, fluorescently labeled VHL ligand (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VCB complex, its tumbling slows, and polarization increases. An unlabeled test compound competes with the probe for binding, causing a decrease in polarization that is proportional to its binding affinity.[1]
-
Methodology:
-
Reagents: Purified VCB complex, fluorescently labeled VHL probe (e.g., a FAM-labeled HIF-1α peptide), test compounds (PROTACs or VHL ligands), and assay buffer.
-
Procedure: a. Prepare a solution of VCB complex and the fluorescent probe at concentrations optimized for a stable, high-polarization signal. b. Prepare serial dilutions of the test compound in assay buffer. c. In a microplate, mix the VCB/probe solution with the test compound dilutions. Include controls for high polarization (VCB + probe, no competitor) and low polarization (probe only). d. Incubate the plate at room temperature to reach binding equilibrium. e. Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the change in millipolarization (mP) units against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a dissociation constant (Kd).[10]
-
ITC is a powerful technique for characterizing the thermodynamics of binding interactions, providing direct measurement of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH), allowing for the calculation of entropy (ΔS) and Gibbs free energy (ΔG).[11] It is considered the gold standard for measuring cooperativity in ternary complex formation.[12]
-
Principle: ITC measures the heat released or absorbed during a binding event. One binding partner is titrated into a solution containing the other, and the resulting temperature changes are measured relative to a reference cell.
-
Methodology for Ternary Complex Cooperativity:
-
Binary Titration 1: Titrate the PROTAC into a solution of the VCB complex to determine the binary binding parameters.
-
Binary Titration 2: Titrate the PROTAC into a solution of the target protein (POI) to determine the second set of binary binding parameters.
-
Ternary Titration: Titrate the PROTAC into a solution containing a pre-mixed, saturated solution of VCB and the POI.
-
Procedure: a. Thoroughly dialyze all proteins and dissolve the PROTAC in the final dialysis buffer to minimize buffer mismatch effects. b. Degas all solutions before loading them into the ITC instrument's sample cell and syringe. c. Perform the titration experiment, injecting small aliquots of the titrant into the sample cell at regular intervals while monitoring the heat change.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters. Cooperativity (α) is calculated by comparing the Kd of the PROTAC for one protein in the absence and presence of the other. An α > 1 indicates positive cooperativity.[9]
-
Western blotting is the most common method to directly measure the reduction in target protein levels following PROTAC treatment in cells.[9]
-
Principle: This technique uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using antibodies specific to the target protein and a loading control.
-
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from low pM to high µM) for a defined period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer (or similar) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of total protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the POI. c. Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). d. After further washing, add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager.
-
Data Analysis: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin). Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control for each PROTAC concentration. Plot the percentage of remaining protein against the log concentration of the PROTAC to determine the DC50 and Dmax values.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Cornerstone of Targeted Protein Degradation: An In-depth Technical Guide to the (S,R,S)-AHPC Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the selective degradation of target proteins by co-opting the cell's intrinsic ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. At the heart of many successful PROTACs is the (S,R,S)-AHPC moiety, a potent and highly specific ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This guide provides a comprehensive technical overview of the key features of the (S,R,S)-AHPC core, its mechanism of action in protein degradation, quantitative data on its performance, and detailed experimental protocols for its application.
The (S,R,S)-AHPC ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) moiety, also known as VH032-NH2, is a derivative of the well-characterized VHL ligand, VH032. Its precise stereochemistry is paramount for its high-affinity binding to VHL, which is the critical first step in the PROTAC-mediated degradation pathway.[3] By effectively recruiting the VHL E3 ligase complex, PROTACs incorporating the (S,R,S)-AHPC scaffold can induce the ubiquitination and subsequent proteasomal degradation of a wide array of proteins implicated in various diseases.[4]
Core Features of the (S,R,S)-AHPC Moiety
The efficacy of PROTACs built upon the (S,R,S)-AHPC scaffold is underpinned by several key characteristics:
-
High Affinity for VHL: The (S,R,S)-AHPC moiety demonstrates high binding affinity for the VHL E3 ligase, a fundamental requirement for the efficient formation of the ternary complex.[1] The specific (S,R,S) stereoisomer is crucial for this potent interaction.[2]
-
Versatile Linker Chemistry: The (S,R,S)-AHPC core can be readily functionalized with various linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains.[1] The composition and length of the linker are critical for optimizing the stability and geometry of the ternary complex, which in turn dictates the efficiency and selectivity of target protein degradation.[1]
-
Broad Target Applicability: By conjugating the (S,R,S)-AHPC-linker moiety to different "warheads" (ligands for the protein of interest), this technology can be adapted to target a diverse range of proteins for degradation.[1]
-
Catalytic Mechanism of Action: PROTACs function catalytically, where a single molecule can orchestrate the degradation of multiple target protein molecules.[1] This can result in a more profound and sustained pharmacological effect compared to traditional inhibitors.[1]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs containing the (S,R,S)-AHPC core induce the formation of a ternary complex, bringing together the target protein and the VHL E3 ligase complex (comprising VHL, Elongin B, Elongin C, Cul2, and Rbx1).[4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][5]
PROTAC-mediated protein degradation pathway.
Quantitative Data on (S,R,S)-AHPC-Based PROTACs
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[2] The following tables summarize the degradation profiles and binding affinities of several notable (S,R,S)-AHPC-based PROTACs.
| PROTAC Name | Target Protein(s) | E3 Ligase Recruited | Cell Line(s) | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-771 | BRD2, BRD3, BRD4 | VHL | 22Rv1 | < 5 | > 90 | [1] |
| p38α-PROTAC | p38α | VHL | MDA-MB-231 | 210 | > 90 | [6] |
| PROTAC Name | Target Protein Binding Affinity (Kd, nM) | VHL Binding Affinity (Kd, nM) | Reference(s) |
| ARV-771 | BRD2(1): 34, BRD2(2): 4.7, BRD3(1): 8.3, BRD3(2): 7.6, BRD4(1): 9.6, BRD4(2): 7.6 | Not explicitly stated for ARV-771, but the (S,R,S)-AHPC core is a known high-affinity binder. | [1] |
| p38α-PROTAC | 5300 (µM) | Not explicitly stated | [6] |
Experimental Protocols
A systematic experimental workflow is essential for the comprehensive evaluation of novel (S,R,S)-AHPC-based PROTACs. This workflow should progress from the synthesis of the PROTAC to the confirmation of target degradation and the elucidation of its functional consequences in a cellular context.
References
Methodological & Application
Designing a PROTAC with (S,R,S)-AHPC-C6-PEG3-C4-Cl: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, step-by-step approach to designing and evaluating a Proteolysis Targeting Chimera (PROTAC) utilizing the pre-synthesized building block, (S,R,S)-AHPC-C6-PEG3-C4-Cl. This building block incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, [(S,R,S)-AHPC], and a flexible linker with a terminal chlorine for conjugation to a ligand of a target Protein of Interest (POI).
Introduction to PROTAC Technology
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the entire protein by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[3][4]
A PROTAC molecule consists of three key components: a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][5] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI.[2] Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[4] Because the PROTAC molecule is not degraded in this process, it can act catalytically to degrade multiple copies of the target protein.[4]
The building block, this compound, provides a streamlined approach to PROTAC synthesis by providing the VHL E3 ligase ligand, (S,R,S)-AHPC, already attached to a flexible linker.[6][7][8] The linker is composed of a six-carbon alkyl chain, a three-unit polyethylene (B3416737) glycol (PEG) moiety, and a four-carbon alkyl chain, terminating in a chloro group for facile conjugation.[6]
The PROTAC Signaling Pathway
The mechanism of action for a PROTAC involves co-opting the cellular ubiquitination cascade to induce targeted protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Step-by-Step Guide to PROTAC Design
The design of a potent and selective PROTAC is a multi-step process that requires careful consideration of each component.
Step 1: Target Protein of Interest (POI) Selection
The initial step is to identify a POI that is a driver of the disease of interest. While traditionally "druggable" proteins with enzymatic activity are common targets, PROTAC technology expands the scope to include previously "undruggable" targets like scaffold proteins and transcription factors.[9][]
Key Considerations for POI Selection:
-
Disease Relevance: The POI should have a well-validated role in the disease pathology.
-
"Druggability": The POI should possess a binding pocket that can be targeted by a small molecule ligand.
-
Expression Levels: Consider the expression levels of the POI in target tissues versus healthy tissues.
-
Turnover Rate: The natural turnover rate of the POI can influence the kinetics of degradation.
Step 2: Selection of a Ligand for the POI
Once a POI has been selected, a suitable ligand that binds to it must be identified. This ligand will be the "warhead" of the PROTAC.
Sources for POI Ligands:
-
Known Inhibitors: Existing small molecule inhibitors are a common starting point.
-
Fragment-Based Screening: Identification of small fragments that bind to the POI.
-
High-Throughput Screening: Screening of compound libraries to identify new binders.
-
Computational Modeling: In silico screening and design of potential ligands.[11]
Crucial Ligand Properties:
-
Binding Affinity: While high affinity is not strictly required, moderate affinity is necessary for efficient ternary complex formation.
-
Selectivity: The ligand should ideally be selective for the POI to minimize off-target effects.
-
Attachment Point: The ligand must have a suitable solvent-exposed position for linker attachment that does not disrupt its binding to the POI.[12]
Step 3: Synthesis of the PROTAC Molecule
With the POI ligand selected, the next step is to conjugate it to the this compound building block. The terminal chlorine on the linker allows for a variety of chemical reactions to attach the POI ligand. A common method is nucleophilic substitution with a nucleophile on the POI ligand, such as an amine or a thiol.
General Synthesis Scheme:
-
Functionalize POI Ligand: If necessary, modify the POI ligand to introduce a suitable nucleophilic group (e.g., -NH2, -OH, -SH) at the chosen attachment point.
-
Conjugation Reaction: React the functionalized POI ligand with this compound under appropriate reaction conditions to form the final PROTAC molecule.
-
Purification and Characterization: Purify the synthesized PROTAC using techniques like HPLC and confirm its identity and purity using mass spectrometry and NMR.
Step 4: Experimental Workflow for PROTAC Evaluation
Once the PROTAC is synthesized, a series of in vitro experiments are necessary to evaluate its efficacy and mechanism of action.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Target Protein Degradation Assay via Western Blot
This is the most direct method to quantify the reduction of the target protein in cells following PROTAC treatment.[13]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a density to achieve 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[12]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[17]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Re-probe for a loading control (e.g., GAPDH, β-actin).
-
Quantify band intensities using densitometry software.[18]
-
Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Data Presentation:
The results of the Western blot can be quantified to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 100 | 15 |
| 1000 | 10 |
Binding Affinity and Ternary Complex Formation via Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to both the POI and the E3 ligase, as well as to characterize the formation of the ternary complex.[19][20][21][22][23]
Protocol:
-
Immobilization:
-
Immobilize the purified POI or VHL E3 ligase onto a sensor chip.
-
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
Separately, flow a series of concentrations of the other protein partner (either POI or VHL) over a surface with the PROTAC captured to determine the other binary KD.
-
-
Ternary Complex Analysis:
-
To measure the binding of the POI to the PROTAC-VHL complex, inject a constant concentration of the PROTAC mixed with a series of concentrations of the POI over the immobilized VHL.
-
Alternatively, pre-incubate the PROTAC with the VHL ligase and inject the mixture over the immobilized POI.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α) to assess the stability of the ternary complex.
-
Data Presentation:
| Interaction | ka (1/Ms) | kd (1/s) | KD (nM) |
| PROTAC - POI | 1.2 x 10^5 | 2.5 x 10^-3 | 20.8 |
| PROTAC - VHL | 3.4 x 10^5 | 8.1 x 10^-3 | 23.8 |
| Ternary Complex (POI binding to PROTAC-VHL) | 5.6 x 10^5 | 1.1 x 10^-3 | 2.0 |
Cell Viability Assay
This assay determines the downstream functional consequence of target protein degradation, such as inhibiting cancer cell growth.[13][24]
Protocol (using CellTiter-Glo®):
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a suitable density (e.g., 3,000-5,000 cells/well).
-
-
PROTAC Treatment:
-
Treat cells with a serial dilution of the PROTAC. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a relevant duration (e.g., 72 hours) at 37°C and 5% CO2.[13]
-
-
Lysis and Luminescence Measurement:
-
Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.[25]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the IC50 value.
-
Data Presentation:
| PROTAC Concentration (nM) | % Cell Viability (Relative to Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 10 | 85 |
| 100 | 52 |
| 1000 | 25 |
Conclusion
The use of pre-synthesized building blocks like this compound significantly streamlines the development of novel PROTACs. By following the systematic design and evaluation workflow outlined in this guide, researchers can efficiently synthesize and test new protein degraders, accelerating the discovery of potential therapeutics for a wide range of diseases. The detailed experimental protocols and data presentation formats provided herein offer a robust framework for the characterization and optimization of these promising molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. d4-pharma.com [d4-pharma.com]
- 11. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 2bscientific.com [2bscientific.com]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. o2hdiscovery.co [o2hdiscovery.co]
- 21. aragen.com [aragen.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. cytivalifesciences.com [cytivalifesciences.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Targeted BCR-ABL Degradation using an (S,R,S)-AHPC-based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This document provides detailed application notes and protocols for the use of a PROTAC comprised of the VHL E3 ligase ligand (S,R,S)-AHPC, a flexible linker, and a warhead targeting the BCR-ABL fusion protein. The BCR-ABL oncoprotein is the primary driver of Chronic Myeloid Leukemia (CML), and its targeted degradation offers a promising therapeutic strategy to overcome resistance to traditional tyrosine kinase inhibitors (TKIs).
This guide will focus on the application of VHL-recruiting PROTACs, such as SIAIS178, for the targeted degradation of BCR-ABL. SIAIS178 is a well-characterized PROTAC that utilizes (S,R,S)-AHPC to engage the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and the TKI dasatinib (B193332) as a warhead to bind to BCR-ABL.[1]
Mechanism of Action
The (S,R,S)-AHPC-based PROTAC for BCR-ABL operates through a catalytic mechanism. The PROTAC, being a heterobifunctional molecule, simultaneously binds to the BCR-ABL protein and the VHL E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of BCR-ABL by the E3 ligase. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival. Targeted degradation of BCR-ABL effectively shuts down these oncogenic signals.
Quantitative Data Presentation
The efficacy of (S,R,S)-AHPC-based PROTACs in degrading BCR-ABL and inhibiting cancer cell growth has been demonstrated in various studies. The following tables summarize the key quantitative data for the VHL-recruiting PROTAC, SIAIS178, and another (S,R,S)-AHPC-based PROTAC, GMB-475, which utilizes an allosteric inhibitor as its warhead.
| PROTAC | Warhead | E3 Ligase Recruiter | Target Cell Line | DC50 (nM) * | IC50 (nM) ** | Reference |
| SIAIS178 | Dasatinib | (S,R,S)-AHPC (VHL) | K562 | 8.5 | 24 | [1] |
| GMB-475 | GNF-5 (Allosteric Inhibitor) | (S,R,S)-AHPC (VHL) | K562 | ~500 | ~1000 | [1][2] |
| GMB-475 | GNF-5 (Allosteric Inhibitor) | (S,R,S)-AHPC (VHL) | Ba/F3 BCR-ABL1 | Not Reported | 1110 | [3][4][5] |
*DC50: The concentration of the PROTAC required to degrade 50% of the target protein. **IC50: The concentration of the PROTAC required to inhibit 50% of cell growth.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of an (S,R,S)-AHPC-based PROTAC against BCR-ABL.
Cell Viability Assay (MTT or CCK-8)
This assay determines the effect of the PROTAC on the proliferation and viability of BCR-ABL positive cells.
Materials:
-
BCR-ABL positive cell line (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
(S,R,S)-AHPC-based BCR-ABL PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (vehicle control)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Add 100 µL of the PROTAC dilutions to the respective wells. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 150 µL of solubilization solution and incubate overnight.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for BCR-ABL Degradation
This protocol is used to quantify the degradation of the BCR-ABL protein following PROTAC treatment.[6][7]
Materials:
-
K562 cells
-
(S,R,S)-AHPC-based BCR-ABL PROTAC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCR (or anti-c-Abl) and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Treatment: Seed K562 cells in 6-well plates and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the BCR-ABL signal to the loading control (β-actin). Calculate the percentage of BCR-ABL degradation relative to the vehicle control to determine the DC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is designed to demonstrate the formation of the BCR-ABL:PROTAC:VHL ternary complex within the cell.[8][9][10]
Materials:
-
K562 cells
-
(S,R,S)-AHPC-based BCR-ABL PROTAC
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies: anti-c-Abl and anti-VHL
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Cell Treatment: Treat K562 cells with the PROTAC at a concentration known to induce degradation (e.g., near the DC50) for a short duration (e.g., 2-4 hours) to capture the ternary complex before significant degradation occurs.
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-c-Abl antibody overnight at 4°C to pull down BCR-ABL.
-
-
Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-VHL antibody to detect the co-immunoprecipitated VHL, which indicates the formation of the ternary complex. An anti-c-Abl antibody should be used as a positive control for the immunoprecipitation.
Conclusion
The use of (S,R,S)-AHPC-based PROTACs represents a powerful strategy for the targeted degradation of the oncoprotein BCR-ABL. The protocols and data presented in these application notes provide a comprehensive framework for researchers to evaluate the efficacy and mechanism of action of novel BCR-ABL degraders. Rigorous experimental design and the use of appropriate controls are crucial for the successful development of these promising therapeutic agents for CML and other BCR-ABL-driven malignancies.
References
- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell-Based Assay for (S,R,S)-AHPC-C6-PEG3-C4-Cl PROTAC Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2][3] (S,R,S)-AHPC-C6-PEG3-C4-Cl is a PROTAC designed to target the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6] This document provides detailed protocols for cell-based assays to evaluate the efficacy of this PROTAC.
Mechanism of Action: The (S,R,S)-AHPC moiety of the PROTAC binds to the VHL E3 ligase, while the chloroalkane portion is designed to target a protein of interest, in this case, BRD4.[7] This binding facilitates the formation of a ternary complex between BRD4, the PROTAC, and the VHL E3 ligase complex.[1][8] This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[1][9]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the PROTAC's mechanism of action and the experimental workflow.
Caption: Mechanism of this compound PROTAC-mediated BRD4 degradation.
Caption: Experimental workflow for assessing PROTAC efficacy.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general culture and seeding of cells for subsequent treatment with the PROTAC.[10]
-
Materials:
-
Human cell line (e.g., HepG2, HeLa, or a relevant cancer cell line).[4][11]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Trypsin-EDTA.
-
Phosphate-buffered saline (PBS).
-
Multi-well plates (6-well for Western Blot, 96-well for viability assays).[10][11]
-
This compound PROTAC stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Proteasome inhibitor (e.g., MG132) for control experiments.
-
VHL ligand for competitive control.
-
-
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.[10]
-
Detach cells using trypsin-EDTA, neutralize with complete growth medium, and collect the cell suspension.[10]
-
Count the cells and determine viability.
-
Seed the cells into appropriate multi-well plates at a predetermined density and allow them to adhere overnight.[10][11]
-
Prepare serial dilutions of the PROTAC in complete growth medium to achieve the desired final concentrations.[10]
-
Aspirate the medium from the seeded cells and replace it with the medium containing the PROTAC or controls.[10]
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Analysis of BRD4 Protein Degradation by Western Blot
This protocol is to assess the extent of BRD4 protein degradation following PROTAC treatment.[4][10]
-
Materials:
-
Treated cells in 6-well plates.
-
RIPA lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
Laemmli buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-BRD4, anti-GAPDH or anti-α-Tubulin (loading control).[4]
-
HRP-conjugated secondary antibody.[11]
-
Chemiluminescent substrate (ECL).[11]
-
Imaging system.[4]
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.[10]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[10][11]
-
Quantify the band intensities and normalize the BRD4 signal to the loading control.[8]
-
Cell Viability Assay (e.g., MTT or CCK-8)
This assay determines the effect of BRD4 degradation on cell proliferation and viability.[10]
-
Materials:
-
Procedure:
-
After the desired treatment period, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
If using MTT, add solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Data Presentation
The following tables summarize expected quantitative data from the described assays.
Table 1: Dose-Dependent Degradation of BRD4
| PROTAC Concentration (nM) | % BRD4 Degradation (Western Blot) |
| 0 (Vehicle) | 0 |
| 1 | 15 |
| 10 | 45 |
| 50 | 85 |
| 100 | 92 |
| 500 | 95 |
| 1000 | 93 (Hook Effect) |
Table 2: Time-Course of BRD4 Degradation at 100 nM PROTAC
| Time (hours) | % BRD4 Degradation (Western Blot) |
| 0 | 0 |
| 2 | 25 |
| 4 | 58 |
| 8 | 88 |
| 16 | 93 |
| 24 | 91 |
Table 3: Effect of PROTAC on Cell Viability after 72 hours
| PROTAC Concentration (nM) | % Cell Viability (MTT Assay) |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 10 | 85 |
| 50 | 55 |
| 100 | 30 |
| 500 | 22 |
| 1000 | 20 |
Table 4: Control Experiments for BRD4 Degradation (100 nM PROTAC, 8 hours)
| Treatment | % BRD4 Degradation |
| PROTAC only | 88 |
| PROTAC + MG132 (Proteasome Inhibitor) | 10 |
| PROTAC + VHL Ligand (Competitor) | 15 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the cellular efficacy of the this compound PROTAC. By quantifying target protein degradation and assessing downstream functional consequences, researchers can effectively characterize the potency and mechanism of action of this and other similar PROTAC molecules.[1] The use of orthogonal assays and appropriate controls is crucial for generating robust and reliable data.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Western Blot Analysis to Confirm Protein Degradation with (S,R,S)-AHPC-C6-PEG3-C4-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to selectively eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step that leads to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1][3]
(S,R,S)-AHPC-C6-PEG3-C4-Cl is a synthetic chemical compound that incorporates the (S,R,S)-AHPC-based VHL ligand and a linker, designed for the synthesis of PROTACs.[4][5][] The (S,R,S)-AHPC moiety specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC design due to its broad tissue expression.[7][8][9] By incorporating this compound into a PROTAC, researchers can target a specific protein for degradation via the VHL-mediated pathway.
Western blotting is a fundamental and widely employed technique to quantify the degradation of a target protein induced by a PROTAC.[10][11] This method allows for the determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[10] These application notes provide a detailed protocol for utilizing Western blot analysis to confirm and quantify the degradation of a target protein mediated by a PROTAC constructed with this compound.
Signaling Pathway and Experimental Workflow
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot experimental workflow.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometry is used to quantify the band intensity of the protein of interest, which is then normalized to a loading control (e.g., GAPDH, β-actin, or tubulin) to account for any variations in protein loading.
Table 1: Dose-Response Analysis of Target Protein Degradation
| PROTAC Concentration (nM) | Normalized POI Intensity (Mean ± SD) | Percent Degradation (%) |
| 0 (Vehicle Control) | 1.00 ± 0.08 | 0 |
| 1 | 0.85 ± 0.06 | 15 |
| 10 | 0.52 ± 0.05 | 48 |
| 50 | 0.21 ± 0.03 | 79 |
| 100 | 0.10 ± 0.02 | 90 |
| 500 | 0.08 ± 0.02 | 92 |
| 1000 | 0.12 ± 0.03 | 88 |
This table presents example data and should be replaced with experimental results.
Table 2: Time-Course Analysis of Target Protein Degradation
| Time Point (hours) | Normalized POI Intensity (Mean ± SD) at [X] nM PROTAC | Percent Degradation (%) |
| 0 | 1.00 ± 0.07 | 0 |
| 2 | 0.78 ± 0.05 | 22 |
| 4 | 0.45 ± 0.04 | 55 |
| 8 | 0.23 ± 0.03 | 77 |
| 16 | 0.11 ± 0.02 | 89 |
| 24 | 0.09 ± 0.02 | 91 |
This table presents example data and should be replaced with experimental results. [X] nM represents a fixed concentration of the PROTAC.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]
-
Compound Preparation: Prepare a stock solution of the this compound-based PROTAC in dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).[12]
-
Cell Treatment:
-
Dose-Response: Treat cells with increasing concentrations of the PROTAC for a fixed time period (e.g., 24 hours).[13] Include a vehicle control (DMSO only) for comparison.[13]
-
Time-Course: Treat cells with a fixed concentration of the PROTAC and harvest them at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[13]
-
-
Cell Harvest: Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[13]
2. Cell Lysis and Protein Quantification
-
Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well to lyse the cells.[10][12] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[13]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar protein quantification method to ensure equal protein loading in the subsequent steps.[12][13]
3. SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes to denature the proteins.[13]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[10][13] Confirm the transfer efficiency by staining the membrane with Ponceau S.[10]
4. Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10][12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.[10][12]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Loading Control: After detecting the protein of interest, the membrane can be stripped and re-probed with a primary antibody for a loading control protein (e.g., GAPDH or β-actin).
-
Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
5. Data Analysis
-
Densitometry: Quantify the band intensities of the protein of interest and the loading control using image analysis software (e.g., ImageJ).[12]
-
Normalization: Normalize the band intensity of the protein of interest to the corresponding loading control band intensity for each sample.
-
Calculation of Percent Degradation: Calculate the percentage of protein degradation for each treatment relative to the vehicle control using the following formula:
-
% Degradation = (1 - (Normalized POI Intensity of Treated Sample / Normalized POI Intensity of Vehicle Control)) * 100
-
-
Determination of DC50: Plot the percent degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 7. researchgate.net [researchgate.net]
- 8. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application of Click Chemistry for PROTAC Synthesis with AHPC Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, inducing the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.[2]
This document provides detailed application notes and protocols on the use of click chemistry for the synthesis of PROTACs featuring (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based linkers. AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase.[2] Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient, versatile, and bio-orthogonal method for the rapid synthesis and optimization of PROTACs.[3][] This approach is ideal for creating libraries of PROTACs with varying linker lengths and compositions to identify candidates with optimal degradation activity.[5][6]
Advantages of Click Chemistry for PROTAC Synthesis
The use of click chemistry in PROTAC synthesis offers several advantages over traditional synthetic methods like amide bond formation:
-
Efficiency and High Yields: Click reactions are known for their high efficiency and near-quantitative yields, which simplifies the purification process.[]
-
Mild Reaction Conditions: These reactions proceed under mild, near-physiological conditions, making them compatible with a wide range of functional groups present in complex biomolecules.[5][3]
-
Versatility and Modularity: The modular nature of click chemistry allows for the rapid assembly of diverse PROTAC libraries by combining different POI ligands, E3 ligase ligands, and linkers.[7][8]
-
Bio-orthogonality: The azide (B81097) and alkyne functional groups are largely absent in biological systems, ensuring that the reaction is highly specific and does not interfere with cellular processes. This also opens possibilities for in-cell synthesis.
-
Metabolic Stability: The resulting triazole ring formed from the CuAAC reaction is metabolically stable, which is a desirable feature for drug candidates.
Experimental Protocols
This section provides detailed protocols for the key steps in synthesizing AHPC-linker based PROTACs using click chemistry.
Protocol 1: Synthesis of an Alkyne-Modified Target Binder
Objective: To introduce a terminal alkyne functional group onto the protein of interest (POI) ligand for subsequent click chemistry conjugation.
Representative Example: Alkynylation of a Kinase Inhibitor with a Hydroxyl Group
Materials:
-
Kinase Inhibitor (with an available -OH group)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Propargyl Bromide (80% in toluene)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the kinase inhibitor (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add propargyl bromide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the alkyne-modified target binder.[1]
-
Confirm the identity and purity of the product using ¹H NMR and LC-MS.
Protocol 2: Synthesis of an AHPC-PEG-Azide Linker
Objective: To synthesize the VHL E3 ligase ligand conjugated to a PEG linker with a terminal azide.
Note: Pre-functionalized building blocks like (S,R,S)-AHPC-PEG4-N3 are commercially available and can streamline this process.[1][7] The following is a general protocol for its synthesis.
Materials:
-
(S,R,S)-AHPC hydrochloride[2]
-
Boc-protected PEG-amine linker with a terminal azide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
Part A: Coupling of AHPC to the PEG Linker
-
Dissolve (S,R,S)-AHPC hydrochloride (1.0 eq) and the Boc-protected PEG-amine linker with a terminal azide (1.1 eq) in anhydrous DMF.[2]
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.[2]
-
Stir the reaction mixture at room temperature for 12-24 hours.[2]
-
Monitor the reaction progress by LC-MS.[2]
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the product by flash column chromatography.[2]
Part B: Deprotection (if necessary)
-
If a protecting group like Boc is used, dissolve the purified product from Part A in a solution of TFA in DCM (e.g., 20% TFA).[2]
-
Stir the reaction at room temperature for 1-2 hours.[2]
-
Remove the solvent and TFA under reduced pressure to yield the final AHPC-PEG-azide linker.[2]
-
Confirm the product identity and purity by NMR and LC-MS.[2]
Protocol 3: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate the alkyne-modified target binder with the AHPC-PEG-azide linker to form the final PROTAC.
Materials:
-
Alkyne-modified Target Binder (from Protocol 1)
-
(S,R,S)-AHPC-PEG-N3 (e.g., (S,R,S)-AHPC-PEG4-N3) (from Protocol 2 or commercial source)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent system (e.g., DMSO/t-butanol/water 3:1:1 or DMF)
-
EDTA (Ethylenediaminetetraacetic acid) solution for quenching
-
Reverse-phase preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare Stock Solutions:
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified target binder (1.0 eq).[1]
-
Add (S,R,S)-AHPC-PEG4-N3 (1.1 eq).[1]
-
Add the solvent to achieve a final concentration of approximately 1-10 mM.[1][7]
-
Add the THPTA stock solution (e.g., 5.0 eq relative to CuSO₄).[1]
-
Vortex briefly to mix.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen.[7]
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution (e.g., 10 eq relative to CuSO₄) to initiate the click reaction.[1]
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Purification:
-
Upon completion, quench the reaction by adding EDTA to chelate the copper.[7]
-
Dilute the reaction mixture with a suitable solvent like DMSO.[7]
-
Purify the crude PROTAC using reverse-phase preparative HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA or formic acid.[7]
-
Collect and lyophilize the pure fractions to obtain the final PROTAC as a solid.[7]
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and ¹H NMR.[7]
-
Data Presentation
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dₘₐₓ).[2][7]
Table 1: Performance Data of Representative VHL-Recruiting PROTACs
| PROTAC ID | Target Protein | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| PROTAC-1 | BRD4 | PEG-based (via click) | < 0.5 µM | > 90 | H661 | [6] |
| PROTAC-2 | p38α | Short alkyl | 100 | > 95 | HEK293T | [9] |
| ARV-771 | pan-BET | PEG-based | - | - | - | |
| Folate-ARV-771 | pan-BET | Folate-PEG (via click) | - | - | - |
Note: Experimental conditions can vary between studies, and direct comparisons should be made with caution. Data is illustrative and based on findings from the cited literature.[7]
Table 2: Comparison of Linker Synthesis and Conjugation Strategies
| Feature | Traditional Amide Bond Formation | Click Chemistry (CuAAC) | Reference |
| Reaction Conditions | Often requires coupling reagents (e.g., HATU, HOBt) and bases. | Mild, often aqueous conditions. | |
| Efficiency/Yield | Can be variable, sometimes requiring excess reagents. | High to quantitative yields. | [] |
| Purification | Can be challenging due to byproducts from coupling reagents. | Generally cleaner reactions, simplifying purification. | |
| Versatility | Good for specific, well-defined molecules. | Excellent for rapid library synthesis and diversification. | |
| Bio-orthogonality | Not bio-orthogonal. | Bio-orthogonal, suitable for in-cell applications. | |
| Resulting Linkage | Stable amide bond. | Stable triazole ring. |
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis via Click Chemistry
Caption: Synthetic workflow for AHPC-based PROTACs.
Conclusion
The combination of AHPC-based linkers and click chemistry provides a powerful and efficient platform for the synthesis and development of novel PROTACs targeting a wide range of proteins for degradation. The modularity and reliability of the CuAAC reaction facilitate the rapid generation of PROTAC libraries, which is essential for optimizing linker length and composition to achieve potent and selective protein degradation. The detailed protocols and data presented herein serve as a comprehensive guide for researchers and drug development professionals in this exciting and rapidly advancing field. Future developments may focus on novel bio-orthogonal reactions and computational modeling to further streamline the rational design of next-generation PROTACs.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Ubiquitination Assays Using (S,R,S)-AHPC-C6-PEG3-C4-Cl Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4] The (S,R,S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the CUL2-RING E3 ubiquitin ligase complex.[5][6][7] PROTACs incorporating the (S,R,S)-AHPC scaffold, such as those with a C6-PEG3-C4-Cl linker, are designed to induce the formation of a ternary complex between the POI and the VHL E3 ligase.[5][7] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][8]
These application notes provide detailed methodologies for conducting in vitro ubiquitination assays to characterize the activity of (S,R,S)-AHPC-C6-PEG3-C4-Cl based PROTACs. Such assays are fundamental for confirming the mechanism of action and evaluating the efficacy of these targeted protein degraders in a cell-free system.[1][5]
Mechanism of Action
The core function of an (S,R,S)-AHPC-based PROTAC is to act as a molecular bridge, bringing a target protein and the VHL E3 ligase into close proximity.[6][9] This induced proximity is the critical first step in the ubiquitination cascade.[8] Once the ternary complex (POI-PROTAC-VHL) is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3][10] This process is repeated to form a polyubiquitin (B1169507) chain, which serves as a recognition signal for the 26S proteasome, leading to the degradation of the target protein.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key molecular events in (S,R,S)-AHPC-based PROTAC-mediated ubiquitination and the general workflow for an in vitro ubiquitination assay.
Caption: VHL-recruiting PROTAC signaling pathway.
Caption: In vitro ubiquitination assay workflow.
Quantitative Data Presentation
The efficacy of a PROTAC is often determined by its ability to induce ubiquitination of the target protein. The following table provides a template for summarizing representative quantitative data for (S,R,S)-AHPC-based PROTACs.
| Parameter | Description | Representative Value |
| PROTAC Concentration | The concentration range of the PROTAC used in the assay. | 0.1 nM - 10 µM |
| Ub-DC₅₀ | Concentration of PROTAC that results in 50% ubiquitination of the target protein. | Varies by target |
| Ubₘₐₓ | Maximum percentage of target protein ubiquitination achieved. | Varies by target |
| Time Dependence | Optimal incubation time for maximal ubiquitination. | 30 - 120 minutes |
Experimental Protocols
In Vitro Ubiquitination Assay
This protocol outlines the general steps for assessing the ability of an this compound based PROTAC to induce the ubiquitination of a target protein in a reconstituted cell-free system.[5]
Materials and Reagents:
-
Recombinant Human E1 Ubiquitin-Activating Enzyme
-
Recombinant Human E2 Ubiquitin-Conjugating Enzyme (e.g., UBE2D2)
-
Recombinant Human VHL E3 Ligase Complex (containing VHL, Elongin B, and Elongin C)
-
Recombinant Human Ubiquitin
-
Recombinant Protein of Interest (POI)
-
This compound PROTAC
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 200 mM MgCl₂, 100 mM DTT)
-
100 mM ATP Solution
-
Deionized Water
-
SDS-PAGE Loading Buffer
-
Primary antibody against the POI
-
Primary antibody against Ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare the Reaction Master Mix: On ice, prepare a master mix containing the common reagents for all reactions in a microcentrifuge tube. For a single 25 µL reaction, combine the following:
-
2.5 µL of 10X Ubiquitination Buffer
-
2.5 µL of 100 mM ATP Solution
-
0.5 µL of 1 µM E1 Enzyme
-
0.5 µL of 10 µM E2 Enzyme
-
1.0 µL of 10 mg/mL Ubiquitin
-
Deionized water to a final volume that will accommodate the remaining components.[5]
-
-
Set up Individual Reactions: In separate tubes, add the following components in the specified order:
-
Calculated volume of the Reaction Master Mix.
-
Recombinant VHL E3 Ligase Complex (to a final concentration of e.g., 100 nM).
-
Recombinant POI (to a final concentration of e.g., 200 nM).
-
This compound PROTAC at various concentrations (e.g., serial dilutions from 10 µM to 0.1 nM). Include a vehicle control (e.g., DMSO).
-
Adjust the final volume to 25 µL with deionized water.
-
-
Incubation: Mix the components gently and incubate the reactions at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the Reaction: Terminate the reaction by adding 2X SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.[1]
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the POI. This will allow for the detection of higher molecular weight bands corresponding to the ubiquitinated POI.[1] Alternatively, an anti-ubiquitin antibody can be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No ubiquitination signal | Inactive enzyme(s) or ATP. | Test the activity of individual components. Prepare fresh ATP solution. |
| Low concentration of reagents. | Optimize the concentrations of E1, E2, E3, and POI. | |
| PROTAC is not effective. | Synthesize and test alternative PROTACs with different linkers or warheads. | |
| High background | Non-specific antibody binding. | Optimize antibody concentrations and blocking conditions. |
| Contamination in recombinant proteins. | Ensure the purity of all recombinant proteins. | |
| "Hook effect" | Formation of non-productive binary complexes at high PROTAC concentrations. | Test a wider range of PROTAC concentrations to observe the bell-shaped curve.[3] |
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the development and characterization of this compound based PROTACs. The protocols and information provided herein offer a comprehensive guide for researchers to effectively assess the ubiquitination of target proteins, thereby providing crucial insights into the mechanism of action and accelerating the discovery of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Lentiviral-Based Systems in Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral-based systems to express target proteins for degradation studies. This powerful technology enables precise control over protein levels, facilitating the investigation of protein function and the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs).
Introduction
Lentiviral vectors are a highly efficient tool for delivering genetic material into a wide range of mammalian cells, including both dividing and non-dividing cells.[1] Their ability to integrate into the host genome ensures stable, long-term expression of the transgene, making them ideal for establishing cell lines with consistent expression of a target protein for degradation studies.[2] This is particularly valuable for studying the efficacy and kinetics of targeted protein degradation technologies like the Auxin-Inducible Degron (AID) system and the degradation tag (dTAG) system.
Key Advantages of Lentiviral Systems for Degradation Studies:
-
Stable Integration: Ensures consistent expression of the target protein, reducing variability in degradation assays.[3]
-
Broad Tropism: Can transduce a wide variety of cell types, enabling studies in biologically relevant models.[1]
-
High Transduction Efficiency: Allows for the generation of stable cell lines with a high percentage of cells expressing the target protein.
-
Versatility: Can be used to deliver various components of degradation systems, including the target protein fused to a degron tag, as well as components of the degradation machinery itself, such as specific E3 ligases.[4]
Section 1: System Overviews and Mechanisms
Auxin-Inducible Degron (AID) System
The AID system is a powerful tool for rapidly and conditionally depleting a protein of interest.[5] It co-opts the plant auxin-dependent degradation pathway. In this system, the target protein is fused to an auxin-inducible degron (AID) tag.[6] The cells are also engineered to express the plant-specific F-box protein, Transport Inhibitor Response 1 (TIR1).[6][7] Upon addition of auxin (e.g., indole-3-acetic acid, IAA), TIR1 is recruited to the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[6] This complex then recognizes and polyubiquitinates the AID tag, targeting the fusion protein for degradation by the proteasome.[6][7]
Degradation Tag (dTAG) System
The dTAG system offers another method for rapid and specific protein degradation.[] This technology utilizes a small molecule degrader that binds to both a mutated FKBP12 protein (FKBP12F36V) and an endogenous E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[][9] The target protein is fused to the FKBP12F36V tag. The bifunctional dTAG molecule acts as a molecular glue, forming a ternary complex between the tagged protein and the E3 ligase, leading to ubiquitination and proteasomal degradation.[]
Section 2: Quantitative Data Presentation
The following tables summarize quantitative data from various studies utilizing targeted protein degradation systems.
Table 1: Degradation Efficiency and Kinetics
| System | Target Protein | Cell Line | Inducer/Degrader & Concentration | Time to >90% Degradation | Reference |
| AID | Various | Yeast | 0.25 mM Auxin | 30-60 minutes | [10] |
| AID | ZNF143, TEAD4, p53 | HEK293T | 500 µM IAA | Not specified to >90%, but significant degradation observed | [11] |
| dTAG | BRD4-FKBP12F36V | 293T | 50 nM dTAG-13 | ~1 hour | [12] |
| dTAG | FKBP12F36V-KRASG12V | MV4;11 | 50 nM dTAG-13 | 4-8 hours | [12] |
| dTAG | LACZ-FKBP12F36V | PATU-8902 | 500 nM dTAGV-1 | Not specified, but significant degradation observed | [9] |
| PROTAC | Hemagglutinin | - | 1.44 µM V3 | Half-life of 2.87 hours | [13] |
Table 2: System Characteristics
| Feature | AID System | dTAG System | PROTACs |
| Inducer | Auxin (small molecule) | Specific bifunctional small molecule | Specific bifunctional small molecule |
| Tag | AID (peptide) | FKBP12F36V (protein) | No tag required for endogenous targets |
| E3 Ligase | Exogenous TIR1-containing SCF | Endogenous (e.g., CRBN, VHL) | Endogenous (e.g., CRBN, VHL) |
| Reversibility | Yes, upon auxin washout | Yes, upon degrader washout | Yes, upon degrader washout |
| "Leaky" Degradation | Can occur, but improved systems exist[11] | Generally low | Dependent on PROTAC design |
Section 3: Experimental Protocols
Lentiviral Vector Production
This protocol describes the generation of lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Lentiviral transfer plasmid (containing your gene of interest)
-
Lentiviral packaging plasmids (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM or other serum-free medium
-
0.45 µm syringe filters
Protocol:
-
Day 1: Cell Seeding
-
Plate HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
-
Day 2: Transfection
-
Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. A common ratio for a 10 cm dish is:
-
10 µg transfer plasmid
-
7.5 µg packaging plasmid
-
2.5 µg envelope plasmid
-
-
Add the transfection complexes dropwise to the cells.
-
Gently swirl the plate and incubate at 37°C with 5% CO₂.
-
-
Day 3: Media Change
-
Approximately 16-24 hours post-transfection, carefully remove the media and replace it with fresh, complete growth medium.
-
-
Day 4-5: Viral Harvest
-
Harvest the viral supernatant 48 and 72 hours post-transfection.
-
Pool the harvests.
-
Centrifuge the supernatant at a low speed (e.g., 500 x g for 5 minutes) to pellet any cells or debris.
-
-
Filtration and Storage
-
Filter the cleared supernatant through a 0.45 µm syringe filter.
-
Aliquot the viral stock and store at -80°C. Avoid repeated freeze-thaw cycles.[14]
-
Lentiviral Transduction of Target Cells
This protocol outlines the steps for transducing your target cell line with the produced lentivirus.
Materials:
-
Target cells
-
Lentiviral stock
-
Complete growth medium
-
Polybrene (hexadimethrine bromide)
-
Puromycin or other selection antibiotic (if applicable)
Protocol:
-
Day 1: Cell Seeding
-
Plate your target cells in a 6-well plate so they are 50-70% confluent at the time of transduction.
-
-
Day 2: Transduction
-
Thaw the lentiviral stock on ice.
-
Prepare transduction media containing Polybrene at a final concentration of 4-8 µg/mL.
-
Add the desired amount of lentivirus to the transduction media. The amount will depend on the viral titer and the desired multiplicity of infection (MOI).
-
Remove the old media from the cells and replace it with the transduction media.
-
Incubate the cells at 37°C with 5% CO₂.
-
-
Day 3: Media Change
-
Approximately 24 hours after transduction, remove the virus-containing media and replace it with fresh, complete growth medium.
-
-
Day 4 onwards: Selection (if applicable)
-
If your lentiviral vector contains a selection marker, begin antibiotic selection 48-72 hours post-transduction.
-
The optimal antibiotic concentration should be determined beforehand with a kill curve for your specific cell line.
-
Continue selection until non-transduced cells are eliminated.
-
Protein Degradation Assay
This protocol provides a general framework for assessing protein degradation.
Materials:
-
Stable cell line expressing the tagged target protein
-
Degrader compound (e.g., auxin, dTAG molecule, PROTAC)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Western blotting or mass spectrometry equipment and reagents
Protocol:
-
Cell Seeding and Treatment:
-
Plate the stable cell line at an appropriate density.
-
Treat the cells with a range of concentrations of the degrader compound or with a fixed concentration for different time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate to ensure equal loading for downstream analysis.
-
-
Analysis of Protein Levels:
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody against the target protein or the tag, and a loading control antibody (e.g., GAPDH, β-actin).
-
Incubate with an appropriate secondary antibody and visualize the bands.
-
Quantify the band intensities using densitometry software.[15] Normalize the target protein signal to the loading control.
-
-
Mass Spectrometry:
-
Section 4: CRISPR-Mediated Endogenous Tagging
For studying proteins at their native expression levels, CRISPR/Cas9-mediated endogenous tagging is the method of choice.[2][17] This approach avoids potential artifacts associated with overexpression.
General Workflow:
-
Design and Clone sgRNA: Design a single guide RNA (sgRNA) that targets the genomic locus near the start or stop codon of the gene of interest.
-
Prepare Donor Template: Create a donor DNA template containing the desired tag (e.g., AID or dTAG) flanked by homology arms corresponding to the genomic sequences upstream and downstream of the Cas9 cut site.
-
Co-transfect/Electroporate: Deliver the Cas9 nuclease, sgRNA, and donor template into the target cells.
-
Select and Validate: Select for successfully edited cells (e.g., using an antibiotic resistance gene included in the donor template) and validate the correct integration of the tag by PCR, sequencing, and Western blotting.[18]
Conclusion
Lentiviral-based systems provide a robust and versatile platform for expressing target proteins in degradation studies. The ability to create stable cell lines expressing tagged proteins of interest allows for reproducible and quantitative analysis of various targeted protein degradation technologies. By following the detailed protocols and considering the quantitative data presented, researchers can effectively utilize these systems to advance our understanding of protein function and accelerate the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. twistbioscience.com [twistbioscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation Systems: Controlling Protein Stability Using E3 Ubiquitin Ligases in Eukaryotic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An improved auxin-inducible degron system preserves native protein levels and enables rapid and specific protein depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTACs in Antivirals: Current Advancements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The stability of envelope-pseudotyped lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guide to western blot quantification | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Protocol for biallelic tagging of an endogenous gene using CRISPR-Cas9 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Methods for Assessing Downstream Effects of Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins that are often intractable to traditional inhibitors. Technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1][2] Assessing the downstream functional consequences of this degradation is crucial for understanding the mechanism of action and evaluating the therapeutic efficacy of novel protein degraders.
Flow cytometry is a high-throughput technique that enables the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population.[2] This makes it an invaluable tool for dissecting the complex cellular responses to protein degradation, providing critical data on cell health, proliferation, and signaling pathways.[3] These application notes provide detailed protocols and data presentation guidelines for key flow cytometry-based assays to monitor the downstream effects of protein degradation.
Key Flow Cytometry Assays for Post-Degradation Analysis
The degradation of a target protein can trigger a cascade of cellular events. Flow cytometry allows for the precise measurement of several key downstream effects:
-
Apoptosis: The intended outcome for many anti-cancer protein degraders is the induction of programmed cell death.[2]
-
Cell Cycle Arrest: Degradation of proteins involved in cell cycle progression can lead to a halt in proliferation.[4]
-
Signaling Pathway Modulation: The removal of a key protein can significantly alter intracellular signaling cascades.[5][6]
Section 1: Analysis of Apoptosis Induction
Apoptosis is a highly regulated process of programmed cell death. Flow cytometry offers several assays to quantify different stages of apoptosis.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore to identify early apoptotic cells.[7] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by live and early apoptotic cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[7] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[1]
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase during treatment.
-
Treat cells with varying concentrations of the protein degrader or a vehicle control for the desired duration (e.g., 24, 48 hours).[7]
-
-
Cell Harvesting:
-
Following treatment, collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet with 1 mL of cold 1X PBS and centrifuge again.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V only, and PI only controls to set up compensation and gates.
-
Data Presentation: Apoptosis Analysis
Summarize the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) in a table for easy comparison across different treatment conditions.
| Treatment (Concentration) | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| Degrader X (10 nM) | 85.6 | 8.3 | 6.1 |
| Degrader X (100 nM) | 60.3 | 25.4 | 14.3 |
| Degrader X (1 µM) | 25.1 | 50.7 | 24.2 |
Data is representative and should be generated for each specific experiment.
Visualization of Apoptosis Pathway
Caption: Intrinsic apoptosis pathway leading to measurable markers for flow cytometry.
Section 2: Cell Cycle Analysis
The degradation of proteins crucial for cell cycle progression, such as cyclins or cyclin-dependent kinases (CDKs), can lead to cell cycle arrest at specific phases.[4]
Propidium Iodide Staining for DNA Content
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[9][10] Cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n.[9] RNase treatment is necessary as PI can also bind to double-stranded RNA.[10]
Experimental Protocol: PI Staining for Cell Cycle
-
Cell Culture and Treatment:
-
Culture and treat cells with the protein degrader as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest approximately 1-2 x 10^6 cells per sample.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or at -20°C for long-term storage).[10][11]
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[10]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI signal.
-
Use a doublet discrimination gate (e.g., pulse width vs. pulse area) to exclude cell aggregates.
-
Model the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT).[10]
-
Data Presentation: Cell Cycle Distribution
Present the percentage of cells in each phase of the cell cycle in a tabular format.
| Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 | 28.1 | 16.5 |
| Degrader Y (10 nM) | 65.2 | 20.5 | 14.3 |
| Degrader Y (100 nM) | 78.9 | 10.3 | 10.8 |
| Degrader Y (1 µM) | 85.1 | 5.2 | 9.7 |
Data is representative and should be generated for each specific experiment.
Visualization of Cell Cycle Workflow
Caption: Experimental workflow for cell cycle analysis using PI staining.
Section 3: Signaling Pathway Analysis
Targeted degradation of a protein can lead to the activation or inhibition of downstream signaling pathways. Phospho-specific flow cytometry (Phospho-flow) allows for the measurement of protein phosphorylation states at the single-cell level, providing insights into signaling activity.[6][12]
Phospho-flow for Kinase Signaling
Principle: Phospho-flow combines intracellular staining with phospho-specific antibodies to detect changes in protein phosphorylation.[6][13] Cells are first stimulated (if necessary), then fixed to preserve the phosphorylation state, and permeabilized to allow antibodies to access intracellular targets. This technique can be multiplexed with antibodies against cell surface markers to analyze signaling in specific cell subpopulations.[6]
Experimental Protocol: Phospho-flow
-
Cell Treatment and Stimulation:
-
Treat cells with the protein degrader for the desired time.
-
If investigating a specific signaling event, stimulate the cells with a known activator (e.g., growth factor, cytokine) for a short period (e.g., 15-30 minutes) prior to fixation.
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding formaldehyde (B43269) to a final concentration of 1.6% and incubate for 10 minutes at room temperature. This cross-links proteins and preserves phosphorylation.
-
-
Permeabilization:
-
Centrifuge the fixed cells and discard the supernatant.
-
Resuspend the cells in ice-cold methanol (B129727) and incubate for at least 30 minutes on ice.[5] This permeabilizes the cells, allowing antibody entry.
-
-
Staining:
-
Wash the cells to remove the methanol.
-
Stain with a cocktail of fluorescently-conjugated antibodies against phospho-proteins of interest (e.g., p-ERK, p-AKT) and cell surface markers for 30-60 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend in staining buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-specific antibody in the cell population of interest.
-
Data Presentation: Signaling Pathway Analysis
Present the change in the median fluorescence intensity (MFI) of the phosphorylated protein relative to a control.
| Treatment | Stimulant | Phospho-Protein | Median Fluorescence Intensity (MFI) | Fold Change vs. Vehicle |
| Vehicle Control | None | p-ERK | 150 | 1.0 |
| Vehicle Control | EGF | p-ERK | 1200 | 8.0 |
| Degrader Z (100 nM) | None | p-ERK | 145 | 0.97 |
| Degrader Z (100 nM) | EGF | p-ERK | 300 | 2.0 |
Data is representative and should be generated for each specific experiment.
Visualization of a Signaling Pathway
Caption: A generic kinase signaling pathway illustrating the point of intervention for a protein degrader and the downstream measurable event.
Conclusion
Flow cytometry provides a robust and versatile platform for assessing the downstream consequences of targeted protein degradation. The detailed protocols and data presentation formats provided in these application notes offer a framework for researchers to quantitatively evaluate apoptosis, cell cycle progression, and signaling pathway modulation. By employing these methods, scientists can gain deeper insights into the mechanism of action of novel protein degraders, facilitating their development as next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 4. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. kumc.edu [kumc.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Phospho Flow Cytometry Methods for the Analysis of Kinase Signaling in Cell Lines and Primary Human Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 13. Single-cell phospho-protein analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of (S,R,S)-AHPC-C6-PEG3-C4-Cl Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules achieve this by co-opting the cell's native ubiquitin-proteasome system.[1][2] A PROTAC consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4]
This document provides detailed application notes and protocols for the in vivo assessment of PROTACs utilizing the (S,R,S)-AHPC-C6-PEG3-C4-Cl scaffold. This scaffold incorporates the (S,R,S)-AHPC moiety, a potent and widely-used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6][7] The specified C6-PEG3-C4-Cl linker is designed to optimize the physicochemical properties and ternary complex formation for effective protein degradation. The protocols outlined herein are intended to guide researchers through the critical stages of preclinical evaluation in animal models.
Mechanism of Action
The fundamental mechanism of action for a VHL-recruiting PROTAC, such as one based on this compound, is the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[8][9]
Caption: Mechanism of VHL-based PROTAC action.
Experimental Protocols
Animal Model Selection and Tumor Implantation (for Oncology Studies)
The choice of an appropriate animal model is paramount for the successful in vivo evaluation of a PROTAC. For oncology applications, subcutaneous xenograft models are frequently employed for initial efficacy assessments.[1]
-
Cell Line Selection: Select a cancer cell line with confirmed high expression of the target protein.
-
Animal Strain: Utilize immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) to prevent the rejection of human tumor cells.[1][5] All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation:
-
Culture the selected cancer cell line to approximately 80% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Formulation and Administration
The physicochemical properties of PROTACs can present challenges for in vivo delivery. Therefore, careful formulation is crucial.
-
Vehicle Selection: Conduct solubility studies to identify a suitable vehicle. Common vehicles include:
-
5% N,N-dimethylacetamide (DMA), 30% PEG 400, 65% (20% Solutol HS 15 in water)
-
10% DMSO, 90% corn oil
-
Aqueous solution with 5% Tween 80
-
-
Dosing Regimen: The dose and schedule should be informed by preliminary pharmacokinetic (PK) and pharmacodynamic (PD) studies. A typical starting dose for an in vivo efficacy study might range from 10 to 100 mg/kg, administered daily.[1]
-
Route of Administration: The route of administration (e.g., intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.)) should be selected based on the PROTAC's properties and the experimental design.[1][]
In Vivo Efficacy Study in Xenograft Models
This protocol outlines a general procedure for assessing the anti-tumor efficacy of an this compound based PROTAC.
Caption: Workflow for an in vivo xenograft study.
-
Treatment: Administer the formulated PROTAC or vehicle to the respective groups according to the predetermined dosing schedule.
-
Monitoring:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Record the body weight of each animal at the same frequency to monitor for toxicity.
-
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specified duration.
-
Tissue Collection: At the study endpoint, euthanize the animals and collect tumors and other relevant tissues. A portion of the tumor should be flash-frozen in liquid nitrogen for subsequent analysis (e.g., Western blot, proteomics), while another portion can be fixed in formalin for immunohistochemistry (IHC).
Pharmacokinetic (PK) Analysis
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC.
-
Administer a single dose of the PROTAC to a cohort of animals.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Process the blood to isolate plasma.
-
Extract the PROTAC from the plasma samples and quantify its concentration using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
Pharmacodynamic (PD) Analysis
PD studies are performed to confirm that the PROTAC is effectively degrading the target protein in the target tissue.
-
Western Blot:
-
Homogenize flash-frozen tumor samples to extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the bands using an appropriate detection system.
-
Quantify band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control group.[5]
-
-
Immunohistochemistry (IHC):
-
Process formalin-fixed, paraffin-embedded tumor sections.
-
Perform antigen retrieval and block non-specific binding.
-
Incubate with a primary antibody against the target protein.
-
Apply a labeled secondary antibody and a detection reagent.
-
Counterstain and mount the slides.
-
Analyze the slides microscopically to assess the level and distribution of the target protein within the tumor tissue.
-
Data Presentation
Quantitative data from in vivo studies should be summarized in clear, structured tables to facilitate comparison and interpretation. The following are representative tables for a hypothetical this compound based PROTAC targeting Protein X.
Table 1: Representative Pharmacokinetic Parameters in Mice
| Parameter | Route: i.p. (30 mg/kg) | Route: p.o. (30 mg/kg) |
| Cmax (ng/mL) | 1250 | 480 |
| Tmax (h) | 1.0 | 2.0 |
| AUC (0-24h) (ng·h/mL) | 7800 | 3200 |
| t½ (h) | 4.5 | 5.2 |
| Oral Bioavailability (%) | - | 41 |
Table 2: Representative In Vivo Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | 0 | +2.5 |
| PROTAC-X | 10 | 45 | +1.8 |
| PROTAC-X | 30 | 85 | -1.5 |
| PROTAC-X | 100 | 95 | -8.0 |
Table 3: Representative Pharmacodynamic Analysis in Tumor Tissue (at 24h post-dose)
| Treatment Group | Dose (mg/kg) | Target Protein Degradation (%) (Western Blot) |
| Vehicle | - | 0 |
| PROTAC-X | 10 | 60 |
| PROTAC-X | 30 | >90 |
Troubleshooting and Optimization
-
Poor Bioavailability/Exposure: If PK studies reveal poor exposure, consider formulation optimization (e.g., using nanoparticles or amorphous solid dispersions) or modification of the PROTAC's physicochemical properties.[11]
-
Lack of Efficacy: If the PROTAC shows limited efficacy in vivo despite good in vitro potency, this could be due to poor PK, inefficient ternary complex formation in the in vivo environment, or rapid target protein resynthesis.[11]
-
Toxicity: Observed toxicity can be on-target (due to degradation of the target protein in healthy tissues) or off-target.[11] To investigate this, conduct proteomics studies on tissues from treated animals to identify off-target protein degradation and consider developing tissue-specific delivery strategies.[11]
Conclusion
The in vivo evaluation of PROTACs derived from this compound requires a systematic approach encompassing careful animal model selection, robust formulation and administration, and comprehensive PK/PD analysis to confirm target degradation and therapeutic efficacy.[1] While challenges such as oral bioavailability and understanding the complex PK/PD relationship persist, the protocols and guidelines presented here provide a solid framework for the preclinical development of this promising class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Degrading proteins in animals: “PROTAC”tion goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to improve ternary complex stability with (S,R,S)-AHPC-C6-PEG3-C4-Cl
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (S,R,S)-AHPC-C6-PEG3-C4-Cl in their experiments to enhance ternary complex stability and achieve targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a synthetic chemical compound used in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate. Specifically, it incorporates the (S,R,S)-AHPC moiety, which is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This is connected to a linker composed of a C6 alkyl chain, a polyethylene (B3416737) glycol (PEG3) unit, and a C4 alkyl chain terminating in a chloro (Cl) group.[4][][6][7] Its primary function is to be coupled with a warhead that binds to a target protein, thereby forming a PROTAC. This PROTAC then facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][8][9]
Q2: What is the significance of the linker composition (C6-PEG3-C4) in this molecule?
A2: The linker is a critical component of a PROTAC, influencing its efficacy and physicochemical properties.[1][10] The combination of alkyl chains (C6 and C4) and a PEG unit in this compound offers a balance of rigidity and flexibility, which is crucial for achieving an optimal conformation for the ternary complex.[10] The PEG moiety can also enhance the aqueous solubility of the resulting PROTAC molecule.[10][11][12] The overall linker length and composition determine the distance and orientation between the target protein and the E3 ligase, which directly impacts the stability and cooperativity of the ternary complex.[1]
Q3: How does this compound contribute to ternary complex stability?
A3: The (S,R,S)-AHPC portion of the molecule binds to the VHL E3 ligase. When incorporated into a PROTAC, the entire molecule acts as a bridge to bring the target protein and VHL into close proximity, forming a ternary complex. The stability of this complex is influenced by the specific interactions between the PROTAC and both proteins, as well as induced protein-protein interactions between the target protein and VHL. A well-designed linker, such as the one in this compound, positions the two proteins in a way that can lead to positive cooperativity, meaning the binding of one protein to the PROTAC enhances the binding of the other, thus stabilizing the ternary complex.[13][14]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[15][16] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[15][16] To avoid this, it is crucial to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration that yields maximal degradation.[15][16]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low target protein degradation | 1. Inefficient ternary complex formation: The linker may not be optimal for your specific target protein. 2. Low protein expression: The levels of the target protein or VHL E3 ligase may be insufficient in your cell model. 3. Poor cellular uptake or stability of the PROTAC: The compound may not be cell-permeable or could be rapidly metabolized. | 1. Synthesize and test PROTACs with different linker lengths and compositions.[15] 2. Verify the expression levels of both the target protein and VHL using Western Blot. Consider overexpressing the target protein or using a different cell line with higher endogenous expression.[15] 3. Assess target engagement in live cells using assays like CETSA or NanoBRET. Evaluate compound stability using LC-MS/MS.[15] |
| "Hook effect" observed | High PROTAC concentration: Excessive concentrations favor the formation of binary complexes over the productive ternary complex. | Perform a wide dose-response experiment, including lower concentrations, to identify the optimal concentration for maximal degradation.[15][16] |
| Inconsistent results between biochemical and cellular assays | Different experimental conditions: Biochemical assays with purified proteins may not fully replicate the cellular environment. Factors like protein localization and post-translational modifications can play a role in cells. | Validate findings using a combination of in vitro (e.g., TR-FRET, SPR) and in-cell (e.g., NanoBRET, Co-IP) assays.[15] |
| Difficulty confirming ternary complex formation | Weak or transient interactions: The ternary complex may be unstable or form transiently. | Use sensitive biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities.[17] For cellular confirmation, Co-immunoprecipitation (Co-IP) followed by Western Blot can be used.[18][19] |
Quantitative Data Summary
While specific quantitative data for a PROTAC derived from this compound is highly dependent on the target protein, the following table provides an example of key parameters used to evaluate PROTAC performance.
| Parameter | Description | Example Value | Assay |
| Binary KD (PROTAC-Target) | Binding affinity of the PROTAC to the target protein. | 150 nM | SPR / ITC |
| Binary KD (PROTAC-VHL) | Binding affinity of the PROTAC to the VHL E3 ligase. | 120 nM | SPR / ITC |
| Ternary KD (Target-PROTAC-VHL) | Binding affinity of the ternary complex. | 1.5 nM | SPR / ITC |
| Cooperativity (α) | A measure of the stability of the ternary complex relative to the binary complexes. (α = (Binary KD) / (Ternary KD)) | > 1 (Positive) | Calculated from KD values |
| DC50 | The concentration of PROTAC that induces 50% degradation of the target protein. | 50 nM | Western Blot |
| Dmax | The maximum percentage of target protein degradation achieved. | >90% | Western Blot |
Note: The values presented are for illustrative purposes and will vary for different target proteins.
Experimental Protocols
Western Blot for Protein Degradation Analysis
Objective: To quantify the reduction in target protein levels following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
-
-
Detection and Analysis: Develop the blot using a chemiluminescent substrate and visualize the bands. Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.[3]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Confirmation
Objective: To qualitatively confirm the formation of the Target Protein-PROTAC-VHL ternary complex in a cellular context.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of the PROTAC or a vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the lysates with an antibody against the target protein or VHL overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western Blot to detect the presence of the target protein, VHL, and other components of the E3 ligase complex (e.g., Cullin-2).
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
Objective: To quantitatively measure the binding affinities (KD) and kinetics of binary and ternary complex formation.
Methodology:
-
Chip Preparation: Immobilize a biotinylated E3 ligase (VHL) onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized VHL to determine the binary binding affinity (KD).
-
In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized target protein to determine the other binary KD.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized VHL. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to calculate the association rates (kon), dissociation rates (koff), and the equilibrium dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α).[20]
Visualizations
Caption: Mechanism of action for a PROTAC utilizing an (S,R,S)-AHPC-based VHL ligand.
Caption: General experimental workflow for evaluating ternary complex stability and PROTAC efficacy.
Caption: A decision tree for troubleshooting lack of PROTAC-mediated protein degradation.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. targetmol.cn [targetmol.cn]
- 6. MedChemExpress this compound 100 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]
- 7. alfa-labotrial.com [alfa-labotrial.com]
- 8. lifesensors.com [lifesensors.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 13. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 18. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aragen.com [aragen.com]
Optimizing linker length and composition for (S,R,S)-AHPC-C6-PEG3-C4-Cl PROTACs
Welcome, researchers, scientists, and drug development professionals. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of linker length and composition for (S,R,S)-AHPC-C6-PEG3-C4-Cl PROTACs.
Troubleshooting Guides
This section addresses specific issues you may encounter during your PROTAC experiments, with a focus on linker-related causes and solutions.
Issue 1: My PROTAC shows high binding affinity to the target protein and VHL in binary assays, but it fails to induce target degradation in cells.
This is a common challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) or other cellular factors. The linker is a critical component in enabling this complex to form effectively.
Potential Linker-Related Causes and Troubleshooting Steps:
-
Incorrect Linker Length or Rigidity:
-
Problem: The C6-PEG3-C4 linker may be too short, causing steric hindrance and preventing the simultaneous binding of the target protein and the VHL E3 ligase. Conversely, a linker that is too long or overly flexible might lead to an unstable or non-productive ternary complex where the necessary lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[1]
-
Solution: Synthesize and test a library of PROTACs with varying linker lengths. A systematic approach, such as modifying the number of PEG units (e.g., PEG2, PEG4) or altering the alkyl chain lengths (e.g., C4, C8), can help identify the optimal length. Consider incorporating more rigid linker motifs, such as piperazine (B1678402) or piperidine (B6355638) rings, which can help to pre-organize the PROTAC into a bioactive conformation.[1]
-
-
Unfavorable Ternary Complex Conformation:
-
Problem: Even if a ternary complex forms, the linker may orient the target protein and E3 ligase in a way that is not productive for ubiquitination. The E2 ubiquitin-conjugating enzyme needs to be able to reach the lysine residues on the target protein's surface.
-
Solution: Modify the linker's attachment points (exit vectors) on either the target-binding ligand or the E3 ligase ligand. The ideal attachment point is typically a solvent-exposed region of the ligand that does not interfere with its binding to the protein. Computational modeling can be a valuable tool to predict and visualize the geometry of the ternary complex with different linker configurations.
-
-
Poor Physicochemical Properties:
-
Problem: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at a sufficient concentration. PROTACs are often large molecules that fall "beyond the Rule of Five," making good pharmacokinetic properties a significant challenge.[2][3]
-
Solution: To improve solubility, incorporate polar or ionizable groups into the linker. PEG linkers are commonly used to enhance hydrophilicity.[4][5] For improving cell permeability, a careful balance is needed. While PEG linkers can sometimes hinder passive diffusion, their flexibility may allow the PROTAC to adopt a more compact, less polar conformation to facilitate membrane crossing.[4][6] Shortening the linker or replacing PEG units with alkyl chains can sometimes improve permeability, though this is not a universal rule and must be empirically tested.[2]
-
Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The "hook effect" is a common phenomenon with PROTACs and is characterized by a bell-shaped dose-response curve.[7][8]
Potential Linker-Related Causes and Troubleshooting Steps:
-
Suboptimal Ternary Complex Stability:
-
Problem: The linker may not be promoting positive cooperativity in the formation of the ternary complex. Positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizes the ternary complex over the binary complexes (PROTAC-target or PROTAC-E3 ligase).[9] At high concentrations, the formation of these non-productive binary complexes can dominate, leading to a decrease in degradation.[8]
-
Solution: A well-designed linker can create favorable interactions within the ternary complex, enhancing its stability and mitigating the hook effect. This often requires empirical testing of different linker designs with varying lengths and compositions.
-
-
Linker Flexibility:
-
Problem: A highly flexible linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation, potentially favoring the formation of binary complexes at high concentrations.
-
Solution: Introduce more rigid elements into the linker, such as cycloalkane-based structures (e.g., piperazine, piperidine), to reduce the entropic penalty of forming the ternary complex.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the C6-PEG3-C4 linker in my (S,R,S)-AHPC-based PROTAC?
A1: The linker connects the (S,R,S)-AHPC moiety (which binds to the VHL E3 ligase) to the ligand for your protein of interest (POI). Its role is to facilitate the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent proteasomal degradation of the POI.[5][10]
Q2: How does the length of the C6-PEG3-C4 linker impact degradation efficiency?
A2: Linker length is a critical determinant of PROTAC efficacy. An optimal linker length allows for the proper orientation of the POI and VHL for efficient ubiquitination. A linker that is too short may cause steric hindrance, while one that is too long can lead to an unstable or non-productive complex.[1][11] The optimal length is target-dependent and must be determined empirically.[1]
Q3: What are the advantages and disadvantages of the mixed PEG/alkyl composition of my linker?
A3:
-
PEG (Polyethylene Glycol): The PEG3 component enhances hydrophilicity, which can improve the aqueous solubility of the PROTAC.[4][5] The flexibility of PEG linkers can also allow for the adoption of folded conformations that may aid in cell permeability.[4][6] However, excessive PEGylation can sometimes decrease permeability.[4]
-
Alkyl (C6 and C4): The alkyl chains provide a degree of rigidity and are synthetically accessible.[5] They tend to be more hydrophobic, which can impact solubility but may in some cases improve cell permeability compared to longer PEG chains.[2]
Q4: How can I improve the cell permeability of my PROTAC without drastically changing the linker?
A4: Besides linker modification, you can consider prodrug strategies. This involves masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[3]
Q5: Can the linker influence the selectivity of my PROTAC?
A5: Yes. Even with a highly selective warhead, the linker can influence selectivity. By altering the linker length and composition, it's possible to favor the degradation of one protein over another, even among closely related proteins.[11]
Data Presentation
Table 1: Effect of Linker Length on PROTAC Degradation Potency (Illustrative Data)
| PROTAC | Linker Composition | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC A | (S,R,S)-AHPC-PEG2-Warhead | Target X | 50 | 95 | [11] |
| PROTAC B | (S,R,S)-AHPC-PEG4-Warhead | Target X | 15 | 98 | [11] |
| PROTAC C | (S,R,S)-AHPC-PEG6-Warhead | Target X | 85 | 90 | [11] |
| PROTAC D | (S,R,S)-AHPC-Alkyl(12 atoms)-Warhead | Target Y | >1000 | <20 | [11] |
| PROTAC E | (S,R,S)-AHPC-Alkyl(21 atoms)-Warhead | Target Y | 3 | 96 | [11] |
Note: DC₅₀ is the concentration of PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved. Values are illustrative and depend on the specific target, warhead, and experimental conditions.
Table 2: Physicochemical Properties and Permeability of PROTACs with Different Linkers (Illustrative Data)
| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | Permeability (Pₑ, 10⁻⁶ cm/s) | Reference |
| PROTAC F | PEG2 | 850 | 3.5 | 0.5 | [2] |
| PROTAC G | PEG4 | 938 | 3.2 | 0.2 | [2] |
| PROTAC H | Alkyl Chain | 820 | 4.8 | 0.05 | [2] |
Note: Pₑ represents the effective permeability coefficient, often measured in a Parallel Artificial Membrane Permeability Assay (PAMPA).
Experimental Protocols
Protocol 1: Synthesis of an this compound PROTAC (General Scheme)
This protocol outlines a general synthetic route. Specific reagents and conditions will vary depending on the warhead structure.
-
Synthesis of the Linker: Synthesize or procure a C6-PEG3-C4 linker with orthogonal functional groups (e.g., a terminal amine and a terminal halide).
-
Coupling of (S,R,S)-AHPC to the Linker:
-
Dissolve (S,R,S)-AHPC hydrochloride and the amine-functionalized end of the linker in an anhydrous solvent like DMF.
-
Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir at room temperature for 12-24 hours and monitor by LC-MS.
-
Purify the (S,R,S)-AHPC-linker intermediate by chromatography.[10]
-
-
Coupling of the Warhead to the (S,R,S)-AHPC-Linker:
-
Dissolve the purified (S,R,S)-AHPC-linker and the warhead (containing a nucleophilic group like a phenol (B47542) or amine) in a suitable solvent (e.g., DMF or ACN).
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃) if necessary.
-
Heat the reaction and monitor by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.[12]
Protocol 2: Cellular Target Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and vehicle control, e.g., DMSO) for a specified time (typically 4-24 hours).[13][14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[7]
Protocol 3: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with the PROTAC, a vehicle control, and a combination of the PROTAC and a proteasome inhibitor (e.g., MG132). Pre-treatment with MG132 for 1-2 hours is recommended.[12]
-
Cell Lysis: Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated protein, run on an SDS-PAGE gel, and blot with an anti-ubiquitin antibody. An increase in high-molecular-weight ubiquitinated species in the PROTAC + MG132 treated sample indicates successful target ubiquitination.[7]
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for PROTACs with no degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming off-target effects of (S,R,S)-AHPC-C6-PEG3-C4-Cl
Welcome to the technical support center for (S,R,S)-AHPC-C6-PEG3-C4-Cl. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential off-target effects during their experiments with PROTACs synthesized using this VHL ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic molecule that incorporates the (S,R,S)-AHPC-based von Hippel-Lindau (VHL) E3 ligase ligand and a PEGylated linker.[][2] Its primary application is in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] This particular compound serves as a building block, providing the VHL-recruiting component and a linker for attachment to a ligand that binds to the protein of interest.
Q2: What are the potential sources of off-target effects when using a PROTAC synthesized with this compound?
A2: Off-target effects with PROTACs can stem from several factors:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if other proteins share structural similarities with the target's binding domain or if the ternary complex (Target-PROTAC-VHL) forms non-selectively with other proteins.[4]
-
Degradation-independent off-targets: The PROTAC molecule itself, including the VHL ligand or the target-binding ligand, may have pharmacological effects independent of protein degradation.[4]
-
Pathway-related effects: The degradation of the target protein can lead to downstream effects on cellular signaling pathways that may be misinterpreted as off-target effects.[4]
-
E3 Ligase-related effects: Overexpression or saturation of the VHL E3 ligase machinery could potentially lead to unforeseen cellular consequences.[3]
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for the accurate interpretation of experimental results. Here are some key strategies:
-
Titrate the concentration: Use the lowest effective concentration of your PROTAC that achieves robust degradation of the target protein. A thorough dose-response experiment is essential to determine this optimal concentration.[4]
-
Use appropriate controls: Include a negative control, such as an inactive epimer of your PROTAC that does not bind to the target or VHL, to distinguish between specific degradation and other cellular effects. A vehicle control (e.g., DMSO) is also necessary.[5]
-
Perform washout experiments: To confirm that the observed phenotype is a direct result of target protein degradation, remove the PROTAC from the cell culture and monitor the recovery of the target protein levels and the reversal of the phenotype.[4]
-
Optimize the linker: The linker composition and length play a critical role in the selectivity of PROTACs. While this compound provides a specific linker, further optimization of the linker attachment and overall structure may be necessary to minimize off-target degradation.[3]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point results in a decrease in degradation efficiency.[4] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-VHL) rather than the productive ternary complex (Target-PROTAC-VHL), which is necessary for ubiquitination and degradation.[4] To avoid this, it is critical to perform a full dose-response curve to identify the optimal concentration range for your PROTAC.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or weak degradation of the target protein | 1. Suboptimal PROTAC concentration (due to the hook effect).[4] 2. Low expression of VHL in the cell line.[3] 3. Poor cell permeability of the PROTAC.[6] 4. Instability of the PROTAC molecule. | 1. Perform a detailed dose-response experiment to find the optimal concentration. 2. Verify VHL expression levels in your cell model using Western Blot or qPCR. Consider using a cell line with higher VHL expression. 3. Assess cell permeability using assays like the Caco-2 permeability assay.[6] 4. Evaluate the chemical stability of your PROTAC under experimental conditions. |
| Significant degradation of known off-target proteins | 1. Lack of selectivity of the target-binding ligand. 2. The linker facilitates the formation of off-target ternary complexes.[3] | 1. Confirm the selectivity of your target-binding ligand independently. 2. Consider synthesizing PROTACs with different linker lengths or compositions to improve selectivity. |
| Unexpected cellular phenotype observed | 1. Degradation of an unknown off-target protein. 2. Degradation-independent activity of the PROTAC.[4] 3. Downstream effects of target protein degradation.[4] | 1. Perform global proteomics (LC-MS/MS) to identify all proteins degraded by your PROTAC.[5] 2. Use an inactive control PROTAC to differentiate between degradation-dependent and -independent effects. 3. Conduct pathway analysis to understand the downstream consequences of target degradation. |
| High variability between experimental replicates | 1. Inconsistent PROTAC concentration due to solubility issues. 2. Cell passage number and confluency affecting cellular response. | 1. Ensure complete solubilization of the PROTAC. Sonication or gentle heating may be required.[7][8] Prepare fresh dilutions for each experiment. 2. Maintain consistent cell culture conditions, including passage number and confluency, for all experiments. |
Experimental Protocols
Global Proteomics for Unbiased Off-Target Discovery
This method provides a comprehensive view of all proteins whose abundance changes upon treatment with your PROTAC.
Methodology:
-
Cell Culture and Treatment: Culture a relevant human cell line to 70-80% confluency. Treat cells with your PROTAC at its optimal degradation concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC.[5]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using trypsin.[5]
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[5]
-
Data Analysis: Identify and quantify peptides and proteins using specialized software. Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.[5]
Data Presentation:
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | [Gene Name] | -2.5 | < 0.001 | No (On-Target) |
| Protein X | [Gene Name] | -1.8 | < 0.01 | Yes |
| Protein Y | [Gene Name] | 0.1 | > 0.05 | No |
Orthogonal Validation of Potential Off-Targets
Once potential off-targets are identified, they must be validated using orthogonal methods.
1. Western Blotting
A standard technique to confirm the degradation of specific proteins.[5]
Methodology:
-
Cell Treatment and Lysis: Treat cells as for global proteomics. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and transfer to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane and probe with primary antibodies against the potential off-target protein and a loading control (e.g., β-actin, GAPDH). Incubate with an appropriate HRP-conjugated secondary antibody.[4]
-
Detection and Analysis: Detect the signal using an ECL substrate and quantify band intensities. Normalize the signal of the potential off-target protein to the loading control.[4]
2. Cellular Thermal Shift Assay (CETSA)
CETSA confirms the direct binding of the PROTAC to a potential off-target protein in a cellular environment.[5] Ligand binding typically stabilizes a protein, leading to a shift in its melting temperature.[9]
Methodology:
-
Compound Incubation: Incubate live cells or cell lysates with your PROTAC or a vehicle control.[5]
-
Heating: Heat the cells or lysates to a range of temperatures.[9]
-
Separation: Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.[5]
-
Analysis: Analyze the amount of soluble protein at each temperature by Western Blotting.[5]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates direct binding.[5]
Visualizations
Caption: Mechanism of action for a PROTAC utilizing this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 2. MedChemExpress this compound 100 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]
- 3. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Experiments and Addressing the Hook Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in Proteolysis Targeting Chimera (PROTAC) experiments, with a specific focus on the "hook effect" observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[2][3] Instead of a typical sigmoidal dose-response curve where increasing inhibitor concentration leads to an increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[2]
Q2: What is the molecular mechanism behind the hook effect?
A2: The hook effect arises from the formation of unproductive binary complexes at high PROTAC concentrations.[2][4] A PROTAC's mechanism of action is dependent on the formation of a productive ternary complex, which consists of the target protein (Protein of Interest - POI), the PROTAC, and an E3 ligase.[2][5] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (POI-PROTAC or E3 Ligase-PROTAC).[2][5] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[2][4]
Q3: What are the consequences of the hook effect for my experiments?
Q4: At what concentrations is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used.[6] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[2] It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[2]
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the classic presentation of the hook effect.[3]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[2]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[2]
-
Assess Ternary Complex Formation: Utilize biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.[2][5]
-
Problem 2: I am not observing any target degradation at any of the tested concentrations.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking the degradation at the tested concentrations.[2]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[2]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).[2]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.[2][7]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[2]
-
Data Presentation
Table 1: Illustrative Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 85 |
| 1 | 50 |
| 10 | 15 |
| 100 | 5 (Dmax) |
| 1000 | 35 |
| 10000 | 70 |
Table 2: Comparative Analysis of Key PROTAC Performance Parameters
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) |
| PROTAC A | 15 | 92 | >1000 |
| PROTAC B | 5 | 95 | ~500 |
| PROTAC C | 50 | 75 | Not Observed |
Experimental Protocols
1. Dose-Response Analysis by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[2]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[5] Include a vehicle-only control (e.g., DMSO). Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[5]
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS. Lyse the cells in a suitable buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.[5][8]
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Following incubation with an appropriate secondary antibody, visualize the bands using a suitable detection reagent.[8]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve, from which DC50, Dmax, and the onset of the hook effect can be determined.[5][9]
2. Ternary Complex Formation Assay: NanoBRET™
This assay allows for the real-time, live-cell measurement of the formation of the ternary complex.[5][10]
-
Cell Line Generation: Engineer a cell line to express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.[10][11]
-
Cell Plating and Labeling: Plate the engineered cells in a white, opaque microplate. Add the HaloTag® ligand to fluorescently label the E3 ligase fusion protein.[11][12]
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[11]
-
Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at both the donor and acceptor emission wavelengths using a luminometer equipped with the appropriate filters.[10][11]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect at the level of ternary complex formation.[5][12]
3. Ubiquitination Assay by Immunoprecipitation
This assay confirms that the target protein is ubiquitinated following PROTAC treatment.[9][13]
-
Cell Treatment: Treat cells with the PROTAC at a concentration expected to induce degradation. It is also advisable to include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein, followed by the addition of protein A/G beads to pull down the target protein and its binding partners.[2]
-
Western Blot Analysis: Elute the immunoprecipitated proteins from the beads and analyze by Western blotting using an antibody that recognizes ubiquitin. An increase in the ubiquitination signal in the PROTAC-treated sample compared to the control indicates PROTAC-induced ubiquitination of the target protein.[13]
Visualizations
Caption: Mechanism of the PROTAC hook effect at high concentrations.
Caption: A workflow for troubleshooting the hook effect in PROTAC experiments.
Caption: General experimental workflow for PROTAC characterization.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. marinbio.com [marinbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Confirming Target Engagement of (S,R,S)-AHPC-C6-PEG3-C4-Cl PROTAC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the target engagement of the (S,R,S)-AHPC-C6-PEG3-C4-Cl Proteolysis Targeting Chimera (PROTAC). This resource offers detailed experimental protocols, data interpretation guidance, and visual workflows to address specific challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target?
A1: this compound is a heterobifunctional PROTAC. It is a chemical tool designed to induce the degradation of a target protein through the ubiquitin-proteasome system. It is composed of three key parts:
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand ((S,R,S)-AHPC): This moiety recruits the VHL E3 ubiquitin ligase complex.[][2][3]
-
A Linker (C6-PEG3-C4): This flexible chain connects the two active ends of the PROTAC. The linker's length and composition are crucial for the proper formation of a ternary complex.
-
A Chloroalkane (Cl) Moiety: This reactive group is designed to covalently bind to a HaloTag® , a protein tag that can be genetically fused to any protein of interest (POI).[][4]
Therefore, the direct "target" of this PROTAC is the HaloTag itself. By fusing a HaloTag to a specific protein of interest, you can effectively hijack this system to degrade that chosen protein. This type of PROTAC is often referred to as a "HaloPROTAC".[][2][4]
Q2: How does the this compound PROTAC work?
A2: This HaloPROTAC facilitates the formation of a ternary complex between the VHL E3 ligase and a HaloTag-fused protein of interest.[2][4] This proximity enables the VHL E3 ligase to transfer ubiquitin molecules to the HaloTag-POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to induce the degradation of more target protein molecules.[4]
Q3: What are the key steps to confirm that my HaloPROTAC is working?
A3: Confirming target engagement involves a stepwise validation process:
-
Confirm Target Degradation: The primary evidence of a functional PROTAC is the reduction in the levels of your target protein. This is most commonly assessed by Western Blot.
-
Verify the Mechanism of Action: It is crucial to demonstrate that the observed degradation is dependent on the proteasome and the recruited E3 ligase (VHL).
-
Demonstrate Ternary Complex Formation: The formation of the POI-PROTAC-E3 ligase complex is the foundational step for PROTAC activity. Techniques like co-immunoprecipitation can provide evidence of this interaction.
-
Confirm Target Engagement in a Cellular Context: Assays like the Cellular Thermal Shift Assay (CETSA) can confirm that the PROTAC is binding to its intended target within the complex environment of a live cell.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[5][6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[5] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[6]
Troubleshooting Guide
Problem 1: I am not observing any degradation of my HaloTag-fusion protein.
If you do not see a reduction in your target protein levels, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| PROTAC Integrity/Solubility | Ensure your this compound is properly stored and prepare fresh stock solutions in an appropriate solvent like DMSO. Confirm the solubility of the PROTAC in your cell culture media. |
| Cell Permeability | The PROTAC may not be efficiently entering the cells. While PEG linkers generally improve solubility and permeability, this can still be a factor. Consider using cell lines with higher permeability or performing experiments in permeabilized cells as a control. |
| Suboptimal Concentration | You may be using a concentration that is too low to be effective or too high and experiencing the "hook effect". Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Incorrect Incubation Time | Degradation kinetics can vary. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal time point for degradation of your specific target.[6] |
| Low E3 Ligase Expression | The chosen cell line may not express sufficient levels of VHL. Verify VHL expression by Western Blot or qPCR in your cell line.[7] |
| Inaccessibility of the HaloTag | The HaloTag on your fusion protein may be sterically hindered or improperly folded, preventing the PROTAC from binding. Confirm that the HaloTag is accessible by labeling with a fluorescent HaloTag ligand.[7] |
| Inefficient Ternary Complex Formation | The linker length and geometry of this specific PROTAC may not be optimal for your particular HaloTag-fusion protein, leading to unstable or non-productive ternary complex formation.[5] |
Problem 2: The degradation of my target protein is not rescued by a proteasome inhibitor.
This suggests that the observed protein loss is not due to proteasomal degradation.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects/Toxicity | High concentrations of the PROTAC may be causing cellular stress or toxicity, leading to non-specific protein loss. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxicity of your PROTAC at the concentrations used. |
| Alternative Degradation Pathways | While less common for PROTACs, other degradation pathways could be involved. This is less likely but could be investigated if all other possibilities are ruled out. |
| Ineffective Proteasome Inhibitor | Ensure that your proteasome inhibitor (e.g., MG132 or bortezomib) is active and used at an effective concentration. Include a positive control for proteasome inhibition. |
Experimental Protocols and Data Presentation
Western Blotting to Quantify Protein Degradation
This is the most direct method to measure PROTAC-induced degradation.
Experimental Workflow:
References
Technical Support Center: Navigating E3 Ligase Binding Challenges in PROTAC Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with E3 ligase binding in Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.
General Issues
Q1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any protein degradation. What are the potential issues?
A1: This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Here are several potential problems and troubleshooting steps:
-
Suboptimal Linker: The length, rigidity, and attachment points of the linker are critical for productive ternary complex formation.[1]
-
Troubleshooting:
-
Synthesize a library of PROTACs with varying linker lengths and compositions.[2] Common starting points include polyethylene (B3416737) glycol (PEG) or alkyl chains of different lengths.[1]
-
Consider more rigid linkers containing motifs like piperazine (B1678402) or piperidine (B6355638) to improve conformational stability.[1]
-
-
-
Negative Cooperativity: The binding of one protein partner may hinder the binding of the other, leading to an unstable ternary complex.
-
Steric Hindrance: The linker may be too short, causing steric clashes that prevent the target protein and E3 ligase from coming together effectively.[1]
-
Troubleshooting:
-
Systematically increase the linker length and assess the impact on ternary complex formation and protein degradation.[4]
-
-
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues are not accessible for ubiquitination.
-
Troubleshooting:
-
Computational modeling can help predict the conformation of the ternary complex and guide linker design.
-
Test alternative E3 ligase recruiters that may offer a more favorable orientation.[5]
-
-
Q2: I'm observing a "hook effect" in my dose-response experiments. What causes this and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3]
-
Mitigation Strategies:
-
Dose-Response Curve: Always perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect.[3]
-
Lower Concentrations: Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the optimal concentration for maximal degradation.[3]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over the binary complexes and can reduce the hook effect.[3]
-
Biophysical Assays: Use assays like TR-FRET, SPR, or ITC to measure ternary complex formation at different PROTAC concentrations to understand its relationship with the degradation profile.[3]
-
Q3: My biochemical assays show ternary complex formation, but I don't see protein degradation in cells. What could be the reason?
A3: Discrepancies between biochemical and cellular assays are common and can arise from several factors:
-
Poor Cell Permeability: PROTACs are often large molecules and may have poor cell membrane permeability.[6]
-
PROTAC Instability: The PROTAC may be rapidly metabolized or degraded within the cell.
-
Troubleshooting:
-
Evaluate compound stability using LC-MS/MS to measure the PROTAC concentration in cell lysates over time.[9]
-
-
-
Low Endogenous E3 Ligase Expression: The recruited E3 ligase may not be sufficiently expressed in the chosen cell line.[10]
-
Cellular Context: Biochemical assays with purified proteins do not fully recapitulate the cellular environment where factors like protein localization and post-translational modifications can influence ternary complex formation.[9]
-
Troubleshooting:
-
Validate findings using in-cell target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[9]
-
-
E3 Ligase Specific Issues
Q4: I am unsure whether to use a CRBN- or VHL-recruiting ligand for my PROTAC. What are the key considerations?
A4: The choice between Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligases is a critical design decision.
-
Expression and Localization:
-
CRBN: Can shuttle between the nucleus and cytoplasm.[] Its expression can be variable across different tissues.
-
VHL: Predominantly cytosolic.[] VHL levels can be regulated by oxygen levels, with hypoxic conditions leading to its downregulation.[]
-
-
Binding Pockets and Ligand Design:
-
CRBN: Has a more open binding pocket, which can sometimes lead to off-target effects.[]
-
VHL: Possesses a more buried binding pocket that recognizes a hydroxyproline (B1673980) motif, often resulting in higher selectivity but potentially larger and less permeable ligands.[]
-
-
Complex Stability and Turnover:
-
CRBN: Tends to form complexes with faster turnover rates, which may be advantageous for rapidly dividing cells.[]
-
VHL: Forms relatively long-lived complexes, potentially more suitable for stable target proteins requiring persistent degradation signals.[]
-
Troubleshooting Workflow for No Degradation
Here is a logical workflow to diagnose a lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving the Aqueous Solubility of Custom Synthesized AHPC PROTACs
For researchers, scientists, and drug development professionals, achieving adequate aqueous solubility of custom synthesized Proteolysis Targeting Chimeras (PROTACs) is a critical step for successful in vitro and in vivo experiments. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common solubility challenges encountered with AHPC (aha-pro-hyp-based) PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do my custom synthesized AHPC-based PROTACs have such low aqueous solubility?
A1: It is a common challenge for PROTACs, particularly those utilizing the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC, to exhibit poor aqueous solubility.[1] These molecules are often large and lipophilic, placing them in the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility and permeability.[1][2] The overall solubility of the PROTAC is a complex interplay between the VHL ligand, the linker, and the warhead targeting your protein of interest (POI). The hydrophobic nature of the warhead and certain linker types can counteract the potential solubility contribution of the AHPC moiety.[1]
Q2: Can the linker significantly impact the solubility of my AHPC PROTAC?
A2: Absolutely. The linker is a critical determinant of a PROTAC's physicochemical properties.[3][4] While historically viewed as a simple spacer, the linker's composition, length, and flexibility can dramatically influence aqueous solubility.[3][5] For instance, incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) chains is a well-established strategy to enhance the solubility of small molecules and has been applied to PROTACs.[3][4][6] Conversely, long, hydrophobic alkyl linkers can decrease solubility.[5][7]
Q3: How do I choose between chemical modification and formulation strategies to improve solubility?
A3: The choice depends on the stage of your research and the intended application of your PROTAC.
-
Chemical Modification: This is a medicinal chemistry approach best suited for the lead optimization phase. It involves synthesizing new PROTAC analogs with improved intrinsic solubility. This is a long-term strategy aimed at developing a drug candidate with favorable properties.
-
Formulation Strategies: This is a practical approach for enabling in vitro and in vivo studies with an existing PROTAC that has poor solubility.[1] These strategies focus on improving the dissolution and apparent solubility of the compound in aqueous media without altering its chemical structure.[1]
Q4: What is an amorphous solid dispersion (ASD) and how can it improve my PROTAC's solubility?
A4: An amorphous solid dispersion (ASD) is a formulation where the PROTAC is dispersed in an amorphous state within a polymer matrix.[1][8][9] This prevents the formation of a stable crystalline lattice, which requires significant energy to dissolve. By stabilizing the higher-energy amorphous form, ASDs can lead to a substantial increase in the apparent solubility and dissolution rate of the PROTAC, often resulting in a supersaturated solution.[8][10][11] Studies have demonstrated that ASDs can enhance the supersaturation of PROTACs by up to 2-fold.[9][10]
Troubleshooting Guide: Common Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| PROTAC precipitates out of solution during in vitro assays (e.g., when diluting a DMSO stock into aqueous buffer). | The PROTAC has low kinetic solubility in the final assay buffer. | 1. Optimize Solvent Concentration: Determine the maximum tolerable concentration of your organic solvent (e.g., DMSO) in the assay.[12] 2. Use Solubility-Enhancing Excipients: Include solubilizing agents like cyclodextrins or a low percentage of non-ionic detergents (e.g., Tween-20, Pluronic F-68) in your assay buffer.[12] 3. Adjust Buffer pH: Evaluate the effect of pH on your PROTAC's solubility, as ionizable groups can significantly influence it.[12] 4. Prepare an Amorphous Solid Dispersion (ASD): For preclinical studies, formulating the PROTAC as an ASD can significantly improve its dissolution.[1] |
| Inconsistent results in cell-based assays. | Poor solubility leads to variable effective concentrations of the PROTAC. | 1. Confirm Solubility in Cell Culture Media: Perform a kinetic solubility assay in your specific cell culture media. 2. Consider Nanoformulations: Encapsulating the PROTAC in lipid-based or polymeric nanoparticles can improve its solubility and cellular uptake. 3. Administer with Food (for in vivo studies): Some PROTACs show improved solubility in biorelevant media simulating a fed state, suggesting that co-administration with food could enhance oral absorption.[1][13][14] |
| No observable target degradation by Western Blot. | The PROTAC concentration in the assay is below the level required for effective ternary complex formation and degradation due to poor solubility. | 1. Increase Apparent Solubility: Employ formulation strategies like ASDs or cyclodextrin (B1172386) inclusion complexes to increase the amount of dissolved PROTAC.[1] 2. Synthesize More Soluble Analogs: If formulation strategies are insufficient, consider synthesizing analogs with more hydrophilic linkers (e.g., PEG-based) or by incorporating polar functional groups.[1][7][11] |
Strategies for Improving Aqueous Solubility
Chemical Modification Strategies
| Strategy | Description | Examples | Reported Solubility Improvement |
| Incorporate Polar Groups | Introduce polar functional groups into the linker or modify the VHL ligand to enhance aqueous solubility.[1] | Addition of a dibasic piperazine (B1678402) to a VHL-based PROTAC.[1] Incorporating morpholine (B109124) or other protonable nitrogen atoms.[1] | Up to 170-fold increase.[1] |
| Optimize the Linker | Replace traditional alkyl or polyethylene glycol (PEG) linkers with shorter, more polar linkers.[1] | Using saturated nitrogen heterocycles (e.g., piperidines, piperazines) or incorporating pyrimidine (B1678525) moieties.[1][7] | PROTAC dBET57 (ethylamine linker) is ~10 times more soluble than ZXH-3-26 (pentyl-1-amine linker).[11] |
| Introduce Intramolecular Hydrogen Bonds | Facilitate the formation of intramolecular hydrogen bonds to reduce the molecule's size and polarity, which can improve cell permeability.[13][14] | Transforming a linear molecule into a more compact, "ball-like" conformation.[13] | - |
Formulation Strategies
| Strategy | Description | Common Excipients | Reported Solubility Improvement |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in a polymer matrix in an amorphous state, preventing crystallization and increasing apparent solubility.[1][8][9] | HPMCAS (hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate), Eudragit®.[10][11] | Up to a 2-fold increase in drug supersaturation.[9][10] |
| Cyclodextrin Inclusion Complexes | The hydrophobic PROTAC molecule is encapsulated within the hydrophobic core of a cyclodextrin, significantly enhancing its aqueous solubility.[1] | Hydroxypropyl-β-cyclodextrin. | For thalidomide, solubility increased from 50 µg/mL to 1.7 mg/mL.[15] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[1] | - | Significantly enhanced solubility in aqueous and biorelevant media for ARV-825.[8] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This high-throughput method assesses the kinetic solubility of a PROTAC in an aqueous buffer by measuring light scattering from precipitated particles.
Materials:
-
PROTAC of interest
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Nephelometer or plate reader capable of measuring light scattering (e.g., at 620 nm)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.
-
Addition to Buffer: Add the DMSO solutions to the assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader.[2]
-
Data Analysis: Plot the measured turbidity against the PROTAC concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[2]
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a common method for preparing an ASD for research purposes.
Materials:
-
PROTAC of interest
-
Polymer (e.g., HPMCAS)
-
Volatile solvent system (e.g., dichloromethane/methanol)[1]
-
Shallow glass dish
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the PROTAC and the chosen polymer in the solvent system.[1]
-
Film Casting: Pour the solution into a shallow glass dish to create a thin film.[1]
-
Solvent Evaporation: Evaporate the solvent in a vacuum oven at a controlled temperature until the film is completely dry.[1]
-
Collection: Scrape the resulting solid film from the dish.
-
Characterization: Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.[1]
Visualizing Workflows and Concepts
Caption: Workflow for troubleshooting poor aqueous solubility of custom AHPC PROTACs.
Caption: Overview of chemical and formulation strategies for solubility enhancement.
Caption: The impact of each PROTAC component on overall aqueous solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Compound Storage and Handling to Prevent Degradation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of chemical compounds. Inconsistent experimental results can often be traced back to compound degradation. By following these best practices, you can ensure the integrity and reliability of your valuable compounds.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent. Could compound degradation be the cause?
A1: Yes, inconsistent results are a primary indicator of compound degradation. The degradation of a compound can alter its concentration, purity, and ultimately its biological activity, leading to significant variability in assays.[1] Factors such as improper storage, repeated freeze-thaw cycles, and exposure to light or atmospheric oxygen can all contribute to this issue.[1] It is highly recommended to first verify the integrity of your compound stock and meticulously review your handling procedures.
Q2: What are the main factors that lead to the degradation of small molecule compounds?
A2: The degradation of small molecules is typically caused by one or more of the following factors:
-
Hydrolysis: This is a reaction with water that can be accelerated by pH levels that are either too acidic or too basic.[1][2]
-
Oxidation: A reaction with oxygen, which can be catalyzed by exposure to light or the presence of metal ions.[1]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to break chemical bonds within the molecule.[1]
-
Thermal Decomposition: Elevated temperatures can increase the rate of degradation reactions.[1]
Q3: How can I minimize degradation when working with sensitive compounds like peptides and proteins?
A3: Peptides and proteins are particularly susceptible to degradation. To maintain their integrity, follow these guidelines:
-
Storage: For long-term stability, it is best to store lyophilized peptides and proteins at -20°C or -80°C.[1]
-
Handling: To avoid the damaging effects of repeated freeze-thaw cycles, it is crucial to aliquot stock solutions into single-use volumes.[1][3] When you need to use an aliquot, allow the vial to warm to room temperature before opening it to prevent condensation from forming inside.[1] For peptides that are prone to oxidation, the use of oxygen-free solvents is recommended.[1]
Q4: What is the "hook effect" and how can I avoid it in my experiments?
A4: The "hook effect" is a phenomenon observed in targeted protein degradation studies (e.g., using PROTACs) where the degradation of the target protein decreases at high concentrations of the degrader. This occurs because at excessive concentrations, the degrader is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[4]
Troubleshooting Guides
Issue 1: I'm observing a decrease in my compound's activity over the course of an experiment.
-
Possible Cause: The compound may be unstable in the assay medium under the experimental conditions.
-
Troubleshooting Steps:
-
Conduct a Time-Course Stability Study: Incubate your compound in the assay medium for the same duration as your experiment. At various time points, take a sample and analyze it using an appropriate method (e.g., HPLC, LC-MS) to quantify the amount of the intact compound that remains.
-
Monitor pH and Temperature: Ensure that the pH and temperature of your assay medium remain constant throughout the experiment, as fluctuations can accelerate degradation.[5]
-
Prepare Fresh Solutions: Always prepare fresh working solutions for each experiment to minimize the time the compound spends in the assay medium before measurement.[6]
-
Issue 2: My compound has precipitated out of solution after being diluted in an aqueous buffer.
-
Possible Cause: The compound has poor solubility in the aqueous buffer, which can sometimes be exacerbated by degradation into less soluble products.[5][6]
-
Troubleshooting Steps:
-
Optimize Solvent Concentration: If you are using a co-solvent like DMSO, ensure that its final concentration in the assay is at a non-toxic level for your cells (typically less than 0.5%).[6]
-
Aid Dissolution: Gentle warming or sonication can help to dissolve the compound.[6]
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before adding them to your experimental setup.[5][6]
-
Data Presentation: Recommended Storage Conditions
The following table summarizes the general recommended storage conditions for different classes of compounds. For specific compounds, always refer to the manufacturer's data sheet.
| Compound Class | Form | Short-Term Storage (1-2 weeks) | Long-Term Storage (>2 weeks) | Special Handling Considerations |
| Small Molecules | Solid/Powder | Room Temperature (if stable) or 4°C | -20°C | Protect from light and moisture. |
| Solution (e.g., in DMSO) | 4°C or -20°C | -80°C | Use anhydrous solvents; aliquot to avoid repeated freeze-thaw cycles.[1] | |
| Peptides | Lyophilized Powder | 4°C | -20°C or -80°C | Allow to warm to room temperature before opening to prevent moisture uptake.[1] |
| Solution | 4°C | -80°C (in aliquots) | Use sterile, oxygen-free buffers if susceptible to oxidation.[1] | |
| Proteins/Antibodies | Solution | 4°C | -80°C (in aliquots with cryoprotectant) | Avoid repeated freeze-thaw cycles and microbial contamination.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways of a compound under various stress conditions, which is crucial for developing stability-indicating analytical methods.[2][5][7]
Methodology:
-
Acid Hydrolysis:
-
Dissolve the compound in a 0.1 M HCl solution.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.[5]
-
-
Base Hydrolysis:
-
Dissolve the compound in a 0.1 M NaOH solution.
-
Incubate at a controlled temperature.
-
Collect and neutralize samples as in the acid hydrolysis step.[5]
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution containing 3% H₂O₂.
-
Keep the solution at room temperature.
-
Collect samples at various time points.[5]
-
-
Thermal Degradation:
-
Store the solid compound in an oven at an elevated temperature (e.g., 60°C) for several days.[5]
-
-
Photostability:
-
Expose the compound (in both solid and solution form) to a light source that provides a combination of UV and visible light.
-
The total illumination should be no less than 1.2 million lux hours and the integrated near UV energy should be no less than 200 watt hours/square meter.[7]
-
-
Analysis:
-
Analyze all samples using a suitable stability-indicating method, such as HPLC with a photodiode array detector, to separate and identify any degradation products.
-
Protocol 2: Routine Stability Assessment of a Compound in Solution
This protocol is for assessing the stability of a compound in a specific solvent and storage condition over time.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Aliquot the stock solution into multiple, single-use vials to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at the intended storage temperature (e.g., -20°C or -80°C), protected from light.
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 1 month, 3 months, 6 months, 1 year).
-
-
Analysis:
-
At each time point, remove one aliquot from storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Analyze the sample by a validated analytical method (e.g., HPLC) to determine the concentration of the intact compound.
-
-
Data Analysis:
-
Plot the percentage of the compound remaining versus time to determine the degradation rate and estimate the shelf-life under those storage conditions.[6]
-
Mandatory Visualizations
Caption: A workflow for troubleshooting inconsistent experimental results.
Caption: A decision tree for selecting appropriate compound storage conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to VHL Ligands: Benchmarking (S,R,S)-AHPC-C6-PEG3-C4-Cl and Other Key VHL Ligands in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand is a critical determinant in the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The molecule (S,R,S)-AHPC-C6-PEG3-C4-Cl, a derivative of the well-established VHL ligand VH032, serves as a valuable tool for PROTAC assembly. This guide provides an objective comparison of the efficacy of (S,R,S)-AHPC and its parent compound VH032 with other prominent VHL ligands, namely VH101 and VH298. The comparison is supported by experimental data on binding affinities and degradation performance, detailed protocols for key validation assays, and visualizations of the underlying biological processes and experimental workflows.
Quantitative Comparison of VHL Ligand Performance
The efficacy of a VHL ligand within a PROTAC is multifactorial, with binding affinity to VHL being a crucial initial parameter. This affinity influences the formation and stability of the ternary complex (Target Protein-PROTAC-VHL), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.
VHL Ligand Binding Affinity
The following table summarizes the binding affinities of key VHL ligands to the VHL protein, providing a quantitative basis for comparison.
| VHL Ligand | Parent Compound | Binding Affinity (Kd) to VHL | Measurement Method |
| (S,R,S)-AHPC | VH032 | ~185 nM | Not Specified |
| VH032 | - | 185 nM | Not Specified |
| VH101 | - | 44 nM | Not Specified |
| VH298 | - | 80-90 nM | Not Specified |
Note: (S,R,S)-AHPC is the core structure of VH032 and is often used as a synonym or building block; its binding affinity is therefore comparable to that of VH032. Kd values can vary slightly depending on the specific experimental conditions.
PROTAC Degradation Efficacy: A Comparative Overview
A study systematically evaluating the impact of the VHL ligand's left-hand side (LHS) moiety on the degradation of BRD7 and BRD9 provides a valuable comparison. The cellular potency of the PROTACs increased in the order of acetyl < cyanocyclopropyl amide < fluorocyclopropyl amide as the LHS group of the VHL ligand.[1] These moieties correspond to derivatives of VH032, VH298, and VH101, respectively, reflecting the increasing binding affinity of the parent VHL inhibitors.[1] This suggests that PROTACs incorporating higher-affinity VHL ligands like those derived from VH101 and VH298 tend to be more potent degraders.
The following table provides data for well-characterized BET-family protein degraders that utilize different VHL ligands, illustrating the high potency achievable with these molecules.
| PROTAC Example | Target Protein(s) | VHL Ligand Moiety | DC50 | Dmax | Cell Line(s) |
| MZ1 | BRD4 (preferentially) | Based on VH032 | ~2-20 nM | >90% | Various |
| ARV-771 | BRD2/3/4 | Based on (S,R,S)-AHPC-Me | <1 nM | Not Specified | Castration-Resistant Prostate Cancer (CRPC) cells |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficacy. Lower DC50 values indicate higher potency. The efficacy of a PROTAC is context-dependent and is influenced by the target protein, the linker, and the specific cellular environment.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental sequences is crucial for understanding and applying PROTAC technology.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing VHL-based PROTACs.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative guide. Below are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Western Blot for Protein Degradation
Objective: To quantify the reduction in the level of a target protein in cells following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
For dose-response experiments, treat the cells with a serial dilution of the PROTAC for a fixed time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To detect the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of the PROTAC or a vehicle control for a specified time (e.g., 4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice and then centrifuge to pellet cellular debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein or the E3 ligase overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation, which indicates the formation of the ternary complex.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To quantitatively measure the formation of the ternary complex in a biochemical assay.
Methodology:
-
Reagent Preparation:
-
Use a purified, recombinant target protein and E3 ligase complex (e.g., VCB complex).
-
Label the target protein and the E3 ligase with a TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) pair, respectively. This is often achieved using specific antibodies or by creating fusion proteins (e.g., GST-tagged and His-tagged proteins).
-
-
Assay Setup:
-
In a low-volume 384-well plate, add the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC in an appropriate assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period to allow the ternary complex to form and reach equilibrium.
-
-
Signal Detection:
-
Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped or sigmoidal curve indicates the formation of the ternary complex. The data can be used to determine the concentration of PROTAC that gives half-maximal complex formation (EC50).
-
Conclusion
This compound, as a derivative of the foundational VHL ligand VH032, provides a reliable and effective tool for the development of PROTACs. However, for achieving maximal potency, the experimental evidence suggests that higher-affinity VHL ligands, such as VH101 and VH298, are often superior choices. The selection of the optimal VHL ligand is a critical decision in the PROTAC design process and should be guided by a combination of binding affinity data and, most importantly, empirical testing of the final PROTAC's degradation efficacy and selectivity for the specific target of interest. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and to rigorously validate their VHL-based PROTACs, ultimately accelerating the development of this transformative therapeutic modality.
References
A Head-to-Head Comparison of VHL and CRBN-Based PROTACs for Bruton's Tyrosine Kinase (BTK) Degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase is a critical decision in the design of Proteolysis Targeting Chimeras (PROTACs). This choice significantly influences the resulting degrader's potency, selectivity, and pharmacokinetic properties. Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase essential for B-cell maturation and signaling, has emerged as a key therapeutic target in B-cell malignancies. This guide provides a direct, data-driven comparison of PROTACs that recruit either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases to induce the degradation of BTK.
General Mechanism of PROTAC Action
PROTACs are heterobifunctional molecules composed of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ligase, and a chemical linker.[1][2] By bringing the POI and the E3 ligase into close proximity, they facilitate the formation of a ternary complex.[2] This proximity induces the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the cell's proteasome.[2][3] A single PROTAC molecule can induce the degradation of multiple target proteins, acting in a catalytic manner.[1][2]
Caption: General mechanism of PROTAC-mediated protein degradation.
The Role of BTK in B-Cell Receptor Signaling
BTK is a crucial signaling node downstream of the B-cell receptor (BCR).[4] Its kinase activity is essential for B-cell proliferation and survival, making it a prime target for inhibitors and degraders in the treatment of diseases like chronic lymphocytic leukemia (CLL) and other B-cell lymphomas.[4][5]
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting BTK.
Quantitative Performance Data: VHL vs. CRBN
Direct comparative studies have revealed significant differences in the efficacy of VHL- and CRBN-based BTK PROTACs. While both E3 ligases can be recruited to degrade BTK, CRBN-based degraders have consistently demonstrated superior potency and maximal degradation.
In a key study, a series of PROTACs were synthesized using the same BTK ligand but recruiting either VHL or CRBN.[2] The results, summarized below, show a clear advantage for the CRBN-recruiting PROTACs in cellular assays.
Table 1: Head-to-Head Comparison of BTK Degradation in NAMALWA Cells
| PROTAC Identifier | E3 Ligase Recruited | DC₅₀ (nM) | Dₘₐₓ (%) |
| MT802 | CRBN | 6.2 | >99% |
| SJF608 | CRBN | 8.3 | 91% |
| SJF620 | CRBN | 7.9 | 95% |
| SJF638 | VHL | 374 | 49% |
| SJF678 | VHL | 162 | 50% |
| SJF690 | VHL | >1000 | --- |
Data sourced from Jaime et al., 2019.[2] DC₅₀ represents the concentration required for 50% degradation, and Dₘₐₓ represents the maximum percentage of degradation.
The data clearly indicates that the VHL-based PROTACs in this series (SJF638, SJF678, SJF690) were significantly less potent and achieved much lower maximal degradation compared to their CRBN-based counterparts (MT802, SJF608, SJF620).[2] The researchers noted that the VHL series suffered from poor potency, leading them to focus on optimizing the CRBN-based molecules.[2] Other studies have also reported that BTK-targeted PROTACs based on VHL-binding ligands were relatively inactive for BTK degradation, suggesting that effective BTK targeting is highly dependent on the selection of CRBN as the E3 ligase.[3]
Table 2: Pharmacokinetic (PK) Properties of CRBN-based BTK PROTACs in Mice
| PROTAC Identifier | Clearance (mL/min/kg) | Half-Life (t₁/₂) (h) | Exposure (AUC) (min*ng/mL) |
| MT802 | 1662 | 0.119 | 10.2 |
| SJF608 | 102 | 1.62 | 166 |
| SJF620 | 40.8 | 1.64 | 405 |
Data sourced from Jaime et al., 2019.[2] Compounds were administered intravenously at 1 mg/kg.
While the initial CRBN-based degrader, MT802, was highly potent in cells, it exhibited poor pharmacokinetic properties, including very high clearance and a short half-life.[2] Subsequent structural modifications to the CRBN ligand and linker led to the discovery of SJF620, which retained potent BTK degradation while demonstrating a vastly superior PK profile, making it more suitable for in vivo development.[2]
Key Considerations for E3 Ligase Selection
The choice between VHL and CRBN is not arbitrary and carries several strategic implications:
-
Expression Levels & Location: The relative expression levels of CRBN and VHL in target tissues can influence PROTAC efficacy.[] CRBN is primarily nuclear, while VHL is found in both the cytoplasm and nucleus, which can affect accessibility to the target protein.[]
-
Ternary Complex Cooperativity: The degradation efficiency of a PROTAC is not solely dependent on the binding affinities to the target and the E3 ligase but relies heavily on the stability and conformation of the ternary complex.[1] For BTK, evidence suggests that CRBN forms more productive ternary complexes, leading to more efficient ubiquitination and degradation.[3]
-
Off-Target Effects: CRBN-recruiting ligands like pomalidomide (B1683931) can independently induce the degradation of certain zinc-finger transcription factors (e.g., IKZF1, IKZF3), which can be a desirable immunomodulatory effect in B-cell malignancies but may also be considered an off-target effect in other contexts.[1][7] VHL ligands generally have a narrower substrate scope, which can lead to better selectivity.[]
-
Physicochemical Properties: VHL ligands are often larger and more complex, which can lead to PROTACs with higher molecular weight and poorer cell permeability compared to those using the smaller CRBN ligands.[]
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate and compare BTK PROTACs.
BTK Degradation Assay (Western Blot)
This assay is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., NAMALWA, Ramos, TMD8) in appropriate culture media and allow them to adhere or stabilize. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (typically 4-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of total protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-Actin) to normalize the data.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Use densitometry software to quantify the band intensities. Normalize the BTK signal to the loading control signal. Calculate the percentage of remaining BTK relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein Degradation: A Comparative Guide to Mass Spectrometry-Based Proteomics
For researchers, scientists, and drug development professionals, the accurate validation of targeted protein degradation is a cornerstone of modern therapeutic development, particularly in the burgeoning field of PROTACs and molecular glues. While traditional methods like Western blotting have long been mainstays, mass spectrometry (MS)-based proteomics has emerged as a superior, comprehensive, and increasingly indispensable tool for this purpose.
This guide provides an objective comparison of mass spectrometry-based proteomics with alternative methods for validating protein degradation. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of critical pathways and workflows to aid in experimental design and data interpretation.
Method Comparison: Mass Spectrometry vs. Traditional Techniques
The validation of protein degradation requires robust and quantitative methods to accurately measure changes in protein abundance. Here, we compare the performance of mass spectrometry-based proteomics with the most common alternative, Western blotting.
| Feature | Mass Spectrometry-Based Proteomics | Western Blotting |
| Quantification | Highly quantitative, capable of both relative and absolute quantification with high precision and accuracy. | Semi-quantitative, with a limited dynamic range and higher variability. |
| Multiplexing | Can simultaneously quantify thousands of proteins in a single experiment (global proteomics) or a predefined set of proteins with high sensitivity (targeted proteomics). | Typically limited to the analysis of one or a few proteins at a time. |
| Specificity | High specificity due to the detection of unique peptide sequences for each protein. | Dependent on antibody specificity, which can be a source of off-target binding and cross-reactivity. |
| Discovery Potential | Enables unbiased, proteome-wide off-target analysis and the discovery of unexpected biological responses to a degrader. | Hypothesis-driven, limited to the proteins for which specific antibodies are available. |
| Throughput | High-throughput capabilities, especially with the use of automation and advanced data acquisition strategies like DIA. | Lower throughput, especially when analyzing a large number of samples or proteins. |
| Sensitivity | High sensitivity, particularly with targeted approaches like Selected Reaction Monitoring (SRM). | Sensitivity is dependent on antibody affinity and can be variable. |
| Confirmation | Considered a gold-standard for protein identification and quantification. | Often requires confirmation by other methods, such as mass spectrometry. |
Quantitative Data Presentation
The following table summarizes representative quantitative data comparing the measurement of degrader potency (DC50) and efficacy (Dmax) for the PROTAC MZ1, which targets the BET family of proteins, using different methodologies.
| Degrader | Target Protein | Method | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | Western Blot | 23 | >90 | |
| MZ1 | BRD4 | Mass Spectrometry (di-glycine remnant) | Not directly reported as DC50, but significant ubiquitination observed at 1 µM | Not applicable | [1] |
| MZ1 | BRD2 | Live-cell kinetic assay | Dmax50 = 2 nM | >95 | [2] |
| MZ1 | BRD3 | Live-cell kinetic assay | Dmax50 = 85 pM | >95 | [2] |
| MZ1 | BRD4 | Live-cell kinetic assay | Dmax50 = 640 pM | >95 | [2] |
Experimental Protocols
Global Proteomics Workflow for Off-Target Analysis (Data-Independent Acquisition - DIA)
This protocol outlines a general workflow for the unbiased, proteome-wide analysis of protein degradation induced by a small molecule degrader.
a. Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentrations of the degrader molecule or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
b. Sample Preparation:
-
Lyse cell pellets in a suitable lysis buffer (e.g., containing urea/thiourea and protease/phosphatase inhibitors).
-
Determine protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using an appropriate protease (e.g., Trypsin/Lys-C mix) overnight at 37°C.
-
Clean up the resulting peptide mixture using solid-phase extraction (SPE) to remove salts and detergents.
c. Mass Spectrometry Analysis (DIA):
-
Resuspend the cleaned peptides in a suitable solvent for LC-MS analysis.
-
Inject the peptide mixture onto a nano-liquid chromatography (nLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Perform data-independent acquisition (DIA), where the mass spectrometer cycles through predefined m/z windows, fragmenting all precursor ions within each window.
d. Data Analysis:
-
Process the raw DIA data using specialized software (e.g., Spectronaut, DIA-NN, or OpenSWATH).
-
Perform peptide and protein identification and quantification by matching the experimental spectra against a spectral library or by using a library-free approach.
-
Normalize the protein abundance data across all samples.
-
Perform statistical analysis to identify proteins that show a significant change in abundance upon treatment with the degrader.
Targeted Proteomics Workflow for On-Target Validation (Selected Reaction Monitoring - SRM)
This protocol describes a targeted approach to precisely quantify the degradation of a specific protein of interest and a few key related proteins.
a. Sample Preparation:
-
Follow the same steps for cell culture, treatment, and protein digestion as described in the global proteomics workflow.
b. SRM Assay Development:
-
Select a set of unique, proteotypic peptides for the target protein(s) of interest.
-
For each peptide, determine the precursor ion m/z and the m/z of several intense and specific fragment ions (transitions). This can be done empirically or using in silico prediction tools.
-
Optimize collision energy and other instrument parameters for each transition to maximize signal intensity.
c. Mass Spectrometry Analysis (SRM):
-
Inject the digested peptide samples into an nLC system coupled to a triple quadrupole mass spectrometer.
-
The first quadrupole (Q1) is set to isolate the precursor ion m/z of a specific peptide.
-
The precursor ion is fragmented in the second quadrupole (q2, collision cell).
-
The third quadrupole (Q3) is set to isolate a specific fragment ion m/z.
-
The instrument cycles through the list of predefined transitions for all target peptides, measuring the intensity of each fragment ion over time as the peptides elute from the LC column.
d. Data Analysis:
-
Integrate the peak areas for each transition chromatogram using software such as Skyline.
-
Calculate the relative or absolute abundance of the target protein in each sample. For absolute quantification, stable isotope-labeled peptides are spiked into the samples as internal standards.
-
Determine the extent of protein degradation at different degrader concentrations and time points.
Mandatory Visualization
Signaling Pathway: The Ubiquitin-Proteasome System
Caption: The Ubiquitin-Proteasome System for targeted protein degradation.
Experimental Workflow: Validating Protein Degradation
Caption: Workflow for mass spectrometry-based validation of protein degradation.
References
The Critical Role of Inactive Epimers: A Guide to Using (S,S,S)-AHPC as a Negative Control in Targeted Protein Degradation Studies
For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation, the use of appropriate controls is paramount to ensure the validity and interpretability of experimental data. This guide provides a comprehensive comparison of the active von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, and its inactive epimer, (S,S,S)-AHPC, highlighting the essential role of the latter as a negative control in Proteolysis Targeting Chimera (PROTAC) research.
The stereochemistry of the hydroxyproline (B1673980) core of AHPC is critical for its binding to the VHL E3 ubiquitin ligase. The (S,R,S) conformation is the active form that facilitates the recruitment of VHL, a crucial step in the ubiquitination and subsequent proteasomal degradation of a target protein. Conversely, the (S,S,S) epimer is an inactive derivative that does not bind to VHL and therefore serves as an ideal negative control to demonstrate that the observed protein degradation is a direct result of VHL engagement.
Comparative Efficacy: Active vs. Inactive Epimers
The primary function of a PROTAC is to induce the degradation of a target protein. The efficacy of this process is contingent on the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. The use of an inactive epimer like (S,S,S)-AHPC in a PROTAC construct is expected to abrogate this activity.
This is further supported by the established role of (S,S,S)-AHPC as a non-binding ligand, which is a foundational principle in the design of negative controls for VHL-recruiting PROTACs.[2][3]
The following table summarizes the expected and observed performance of PROTACs constructed with the active (S,R,S)-AHPC scaffold versus its inactive (S,S,S) counterpart.
| Parameter | (S,R,S)-AHPC-based PROTAC | (S,S,S)-AHPC-based PROTAC (Negative Control) | Rationale for Difference |
| VHL Binding | High Affinity | No significant binding | The (S,R,S) stereochemistry is essential for interaction with the VHL binding pocket. |
| Ternary Complex Formation | Efficiently forms a stable ternary complex with the target protein and VHL. | Does not form a stable ternary complex. | VHL binding is a prerequisite for ternary complex formation. |
| Target Protein Ubiquitination | Induces robust ubiquitination of the target protein. | No ubiquitination of the target protein is observed. | Ternary complex formation is necessary to bring the E3 ligase machinery into proximity with the target. |
| Target Protein Degradation | Potent degradation of the target protein, often with DC50 values in the nanomolar range. | No degradation of the target protein. | Ubiquitination is the signal for proteasomal degradation. |
Note: The data for the inactive control is primarily inferred based on its established role as a non-binding ligand and supported by functional studies showing a lack of degradation activity.[1][2][3]
Signaling Pathway: VHL-Mediated Protein Degradation
PROTACs containing (S,R,S)-AHPC function by hijacking the cell's natural ubiquitin-proteasome system. The process is initiated by the formation of a ternary complex, which then leads to the ubiquitination and degradation of the target protein.
Experimental Protocols
To validate the efficacy and mechanism of action of an (S,R,S)-AHPC-based PROTAC, a series of experiments are typically performed, with the (S,S,S)-AHPC-based PROTAC serving as a crucial negative control throughout.
Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the degradation of a target protein induced by the PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with the active PROTAC at various concentrations. Include a vehicle-only control (e.g., DMSO) and a negative control PROTAC containing (S,S,S)-AHPC. Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C.[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein per lane onto an SDS-PAGE gel.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.[2]
-
Detection and Analysis: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities using densitometry software. The level of the target protein is normalized to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[2]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the Target-PROTAC-VHL ternary complex.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., MG132) for 2 hours to inhibit proteasomal degradation and allow the ternary complex to accumulate. Treat the cells with the active PROTAC, the negative control PROTAC, or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells with a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysates and then incubate with an antibody against VHL (or the target protein) overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the target protein and VHL. The presence of the target protein band in the VHL immunoprecipitated sample from the active PROTAC-treated cells confirms the formation of the ternary complex. This band should be absent or significantly reduced in the negative control and vehicle-treated samples.
References
A Comparative Guide to (S,R,S)-AHPC-C6-PEG3-C4-Cl Based PROTACs: Determining DC50 and Dmax
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) based on the (S,R,S)-AHPC-C6-PEG3-C4-Cl scaffold. It focuses on two critical parameters for evaluating PROTAC efficacy: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). This document offers supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The (S,R,S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, making it a cornerstone in the design of potent PROTACs.[1] The linker, in this case, a C6-PEG3-C4-Cl chain, plays a crucial role in optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency and selectivity of protein degradation.[5]
Quantitative Performance of (S,R,S)-AHPC-Based PROTACs
The efficacy of a PROTAC is primarily assessed by its DC50 and Dmax values. The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax indicates the maximum percentage of protein degradation achievable.[6][7] The following table summarizes representative data for various (S,R,S)-AHPC-based PROTACs, illustrating the impact of different warheads and cell lines on their degradation capabilities. It is important to note that the data is compiled from multiple sources, and experimental conditions may vary.
| Target Protein | Warhead (POI Ligand) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | JQ1 derivative | HEK293 | 2.2 | >90 | [3] |
| BRD4 | OT-20-001 | MOLM-13 | 1.8 | >95 | Fictional Example |
| Androgen Receptor | Enzalutamide derivative | LNCaP | 5.6 | ~90 | [8] |
| p38α | PH-797804 derivative | HEK293 | 10 | >80 | [4] |
| GFP-HaloTag7 | - | HEK293 | N/A | Degraded | [9] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for determining DC50 and Dmax.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for DC50 and Dmax determination.
Experimental Protocols
Accurate determination of DC50 and Dmax values is crucial for the comparative analysis of PROTACs. Below are detailed protocols for the most common assays used for this purpose.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to quantify the reduction of a target protein in response to PROTAC treatment.[7][10]
Objective: To determine the DC50 and Dmax of a PROTAC by measuring the steady-state levels of the target protein.
Materials:
-
Cell line endogenously expressing the target protein
-
This compound based PROTAC
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (typically ranging from sub-nanomolar to micromolar concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.[10]
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.[10]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the appropriate HRP-conjugated secondary antibody.[10] The membrane should also be probed for a loading control to normalize for any variations in protein loading.[10]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.[10]
-
Data Analysis: Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]
HiBiT Luminescence Assay for Endogenous Protein Degradation
The HiBiT assay is a sensitive, real-time method for quantifying the degradation of endogenous proteins.[11][12] This technique involves CRISPR/Cas9-mediated knock-in of the small HiBiT peptide tag to the endogenous locus of the protein of interest.
Objective: To quantitatively measure the kinetics and extent of endogenous protein degradation induced by a PROTAC in living cells.
Materials:
-
CRISPR-edited cell line endogenously expressing the HiBiT-tagged target protein
-
LgBiT protein
-
Nano-Glo® Live Cell Substrate
-
This compound based PROTAC
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Seeding: Plate the HiBiT-tagged cells in white, opaque multi-well plates.
-
Assay Reagent Addition: Add the LgBiT protein and Nano-Glo® substrate to the cells.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Luminescence Measurement: Measure the luminescence signal at various time points (for kinetic analysis) or at a fixed endpoint. The luminescence is proportional to the amount of HiBiT-tagged protein.
-
Data Analysis: Normalize the luminescence signal to the vehicle control. The decrease in luminescence corresponds to the degradation of the target protein. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.[11]
Conclusion
The development of potent and selective PROTACs relies on the careful optimization of all three components: the warhead, the E3 ligase ligand, and the linker. The (S,R,S)-AHPC scaffold provides a high-affinity anchor to the VHL E3 ligase, and the C6-PEG3-C4-Cl linker offers a versatile platform for connecting to a wide range of warheads. The rigorous determination of DC50 and Dmax values through robust experimental protocols, such as Western blotting and HiBiT assays, is essential for the comparative analysis and advancement of this promising class of therapeutics. This guide provides a foundational framework for researchers to design, evaluate, and compare the performance of novel (S,R,S)-AHPC-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. targetmol.cn [targetmol.cn]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Selectivity Profile of (S,R,S)-AHPC-C6-PEG3-C4-Cl Based Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the selectivity profile of PROTACs (Proteolysis Targeting Chimeras) based on the (S,R,S)-AHPC-C6-PEG3-C4-Cl E3 ligase binder. As a derivative of the potent Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, this building block is integral to the design of highly specific targeted protein degraders. This document outlines the experimental methodologies to determine selectivity, presents illustrative comparative data, and visualizes the key signaling pathways and experimental workflows.
Introduction to VHL-Based Degraders
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). They consist of a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. VHL is one of the most utilized E3 ligases in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity small-molecule ligands.[1]
This compound is a pre-synthesized molecule incorporating the (S,R,S)-AHPC-based VHL ligand and a PEGylated linker with a terminal chloride, ready for conjugation to a warhead targeting a specific POI. Generally, VHL-based PROTACs are considered to have a lower propensity for "molecular glue"-type off-targets compared to some other E3 ligase recruiters, such as Cereblon (CRBN).[2][3] However, a thorough assessment of selectivity is crucial for the development of any new degrader.
Quantitative Selectivity Profile: A Comparative Analysis
The selectivity of a PROTAC is a critical attribute that defines its therapeutic window and potential for off-target effects. While specific quantitative proteomics data for a degrader built using this compound is not publicly available, this section provides illustrative data based on typical outcomes from proteomics experiments comparing different VHL-based degraders. The tables below demonstrate how to present findings to compare on-target and off-target degradation.
Table 1: Illustrative Proteome-Wide Selectivity of a VHL-Based Degrader
This table exemplifies the type of data generated from a mass spectrometry-based proteomics experiment to assess the global selectivity of a PROTAC.
| Protein | Gene | Fold Change (Degrader vs. Vehicle) | p-value | Significance |
| On-Target | ||||
| Target Protein X | TPX | -4.8 | < 0.001 | Significant Degradation |
| Potential Off-Targets | ||||
| Protein A | POTA | -1.5 | 0.04 | Minor Degradation |
| Protein B | POTB | -1.2 | > 0.05 | No Significant Change |
| Protein C | POTC | -2.5 | < 0.01 | Significant Off-Target |
| Protein D | POTD | -1.1 | > 0.05 | No Significant Change |
Note: This data is illustrative and intended to demonstrate the format for presenting proteomic analysis of PROTAC selectivity.
Table 2: Comparison of Degradation Potency and Efficacy for Different VHL-Based PROTACs
This table compares the key performance metrics for two hypothetical VHL-based PROTACs targeting the same protein but with different linkers, illustrating the impact of linker composition on degradation.
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| Degrader 1 | C6-PEG3-C4 | 25 | 95 |
| Degrader 2 | C4-PEG2-C2 | 75 | 80 |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are critical parameters for evaluating PROTAC performance. This data is illustrative.
Experimental Protocols
A rigorous assessment of a PROTAC's selectivity involves a combination of global proteomic analysis and targeted validation assays.
This is the gold standard for an unbiased, proteome-wide assessment of PROTAC selectivity.[4]
a. Cell Culture and Treatment:
-
Culture the relevant cell line to 70-80% confluency.
-
Treat cells with the PROTAC at a concentration around its DC₅₀ value for a time period sufficient to achieve maximal on-target degradation (e.g., 24 hours).
-
Include a vehicle control (e.g., DMSO) and a negative control, such as an inactive epimer of the PROTAC that cannot bind VHL.
b. Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Reduce the proteins with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide (B48618) (IAA), and digest into peptides using trypsin.
c. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., an Orbitrap).
-
For quantitative analysis, peptides can be labeled with tandem mass tags (TMT) for multiplexing.
d. Data Analysis:
-
Utilize specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls. Volcano plots are a common way to visualize these changes.
Western blotting is a targeted approach to confirm the degradation of the intended protein and to validate potential off-targets identified by proteomics.
a. Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Perform a dose-response experiment by treating cells with a range of PROTAC concentrations for a fixed time.
-
Alternatively, perform a time-course experiment with a fixed PROTAC concentration.
b. Protein Extraction and Quantification:
-
Lyse the cells and quantify the protein concentration as described for the proteomics protocol.
c. SDS-PAGE and Immunoblotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
d. Densitometry Analysis:
-
Quantify the band intensities using software such as ImageJ.
-
Normalize the intensity of the target protein band to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Visualizations: Pathways and Workflows
To facilitate a deeper understanding, the following diagrams illustrate the PROTAC mechanism of action, the broader signaling pathways involving VHL, and the experimental workflow for assessing selectivity.
Caption: Mechanism of action of a VHL-based PROTAC.
References
A Comparative Guide to the Ternary Complex Formation of VHL-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex, consisting of the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase, is the cornerstone of targeted protein degradation. Among the various E3 ligases recruited by PROTACs, the von Hippel-Lindau (VHL) E3 ligase has emerged as a frequent and effective choice. The efficiency of ternary complex formation, often quantified by binding affinities and cooperativity, is a critical determinant of a PROTAC's degradation efficacy. This guide provides a comparative analysis of different VHL-recruiting PROTACs, focusing on the biophysical parameters that govern their ternary complex formation, supported by experimental data and detailed protocols.
Quantitative Comparison of VHL-Recruiting PROTACs
The following table summarizes key biophysical data for the ternary complex formation of several well-characterized VHL-recruiting PROTACs. This data allows for a direct comparison of their binding affinities and cooperativity, which are crucial for understanding their structure-activity relationships.
| PROTAC Name | Target Protein | VHL Ligand Moiety | Linker Description | Binary Kd (PROTAC to VHL) | Ternary Kd (PROTAC to VHL in presence of Target) | Cooperativity (α) | Experimental Method |
| MZ1 | BRD4BD2 | Based on VH032 | PEG-based | 67 ± 8 nM[1] | 4.4 ± 1.0 nM[1] | 15[2] | ITC[1] |
| MZ1 | BRD4BD2 | Based on VH032 | PEG-based | ~29 nM | ~1.1 nM | 26[2] | SPR[2] |
| AT1 | BRD4BD2 | Based on VH032 | Thio-alkyl chain | 335 nM[3] | 47 nM[3] | 7[4] | ITC[3][4] |
| PROTAC 1 | SMARCA2BD | - | Phenyl-based | - | - | - | FP[5] |
| ACBI1 | SMARCA2BD | - | Phenyl-based | - | More cooperative than PROTAC 1 | - | FP[5] |
| SIM1 | BRD4 | Based on VH032 | Branched, trivalent | 205 nM (to BRD4) | 58 nM (to BRD4 in presence of VCB) | 3.5[6] | AlphaLISA[6] |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates stronger binding. Cooperativity (α) is the factor by which the affinity of the PROTAC for one protein is increased in the presence of the other. An α value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.[1]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general workflow for evaluating ternary complex formation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Standard workflow for evaluating new VHL-based PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of ternary complex formation. Below are protocols for three key biophysical assays.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.[7][8][9]
Objective: To determine the binding affinity (KD) and kinetics (kon, koff) of binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified, biotinylated VHL E3 ligase complex (VCB)
-
Purified target protein
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Protocol:
-
Immobilization of VHL:
-
Equilibrate the sensor chip with running buffer.
-
Immobilize the biotinylated VCB complex onto a streptavidin (SA) coated sensor chip to a target response unit (RU) level. A reference flow cell should be prepared similarly without the protein.
-
-
Binary Interaction Analysis (PROTAC to VHL):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized VCB surface and the reference cell at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each concentration.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the KD.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and a varying concentration of the PROTAC. Pre-incubate these mixtures.
-
Inject the pre-incubated solutions over the immobilized VCB surface.
-
Monitor the binding response, which now represents the formation of the ternary complex.[8]
-
Regenerate the surface between injections.
-
Determine the ternary KD by fitting the data.
-
-
Data Analysis:
-
Subtract the reference cell data from the active cell data.
-
Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[10][11][12]
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of binary and ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified VCB complex
-
Purified target protein
-
PROTAC of interest
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze both the VCB complex and the target protein extensively against the same buffer to minimize heats of dilution.[12]
-
Accurately determine the concentrations of all components.
-
-
Binary Titration (PROTAC into VHL):
-
Fill the ITC sample cell with the VCB solution (e.g., 10 µM).
-
Fill the injection syringe with the PROTAC solution (e.g., 100 µM).
-
Perform a series of small injections of the PROTAC into the VCB solution while monitoring the heat change.
-
Integrate the heat peaks and plot them against the molar ratio of PROTAC to VCB.
-
Fit the data to a suitable binding model to determine KD, n, and ΔH.
-
-
Ternary Titration:
-
To measure the binding of the PROTAC to the pre-formed VCB:target protein complex, fill the sample cell with a mixture of VCB and a saturating concentration of the target protein.
-
Titrate the PROTAC into this mixture as described above.
-
Alternatively, to measure the binding of the target protein to the pre-formed VCB:PROTAC complex, fill the cell with a mixture of VCB and a saturating concentration of the PROTAC, and titrate the target protein.
-
-
Data Analysis:
-
Analyze the thermograms to determine the ternary binding affinities.
-
Calculate the cooperativity from the binary and ternary KD values.
-
NanoBRET™ Ternary Complex Assay
NanoBRET™ is a live-cell proximity-based assay that measures the formation of the ternary complex within a cellular environment.[13][14][15]
Objective: To quantify the formation of the ternary complex in live cells and determine the PROTAC's potency (EC50).
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused VHL
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Opti-MEM® I Reduced Serum Medium
-
White, 96- or 384-well assay plates
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-VHL expression vectors.
-
Plate the transfected cells into assay plates and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare a serial dilution of the PROTAC.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the PROTAC dilutions to the cells and incubate to allow for ternary complex formation.
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
-
Signal Detection:
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.
-
By employing these robust experimental techniques and carefully analyzing the resulting data, researchers can gain critical insights into the formation of VHL-recruiting PROTAC ternary complexes. This knowledge is invaluable for the rational design and optimization of next-generation protein degraders with improved potency and selectivity.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 4. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aragen.com [aragen.com]
- 9. o2hdiscovery.co [o2hdiscovery.co]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. promega.com [promega.com]
- 14. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 15. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
(S,R,S)-AHPC Linkers in PROTACs: A Comparative Guide to Successful Degraders
A new class of therapeutics, Proteolysis-Targeting Chimeras (PROTACs), has emerged as a powerful modality in drug discovery, capable of hijacking the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2][3] At the heart of these bifunctional molecules lies a chemical linker, a component whose composition and length are critical determinants of a PROTAC's efficacy.[4] This guide provides a detailed literature review and comparative analysis of successful PROTACs developed using the (S,R,S)-AHPC linker, a popular and effective scaffold for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance of (S,R,S)-AHPC-based PROTACs, detailed experimental methodologies, and a comparative look at alternative strategies.
The (S,R,S)-AHPC Linker: A Key to VHL Recruitment
The (S,R,S)-AHPC ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) moiety is a high-affinity ligand for the VHL E3 ligase, making it a cornerstone in the design of a significant number of potent PROTACs.[2][5] Its stereochemistry is crucial for effective binding to VHL, initiating the cascade of events that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The (S,R,S)-AHPC core is typically functionalized with various linkers, most commonly polyethylene (B3416737) glycol (PEG) or alkyl chains, to connect it to a "warhead" that binds the protein of interest.[5]
Performance of (S,R,S)-AHPC-Based PROTACs: A Quantitative Comparison
The efficacy of a PROTAC is primarily measured by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3] The following tables summarize the performance of several key (S,R,S)-AHPC-based PROTACs targeting different proteins and provide a comparison with alternative linkers or E3 ligase recruiters.
Table 1: Comparison of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | (S,R,S)-AHPC | Not Specified | BRD2/3/4 | VCaP | < 5 | >90 | [6] |
| MZ1 | (S,R,S)-AHPC | PEG | BRD4 | HeLa | 8-23 | >90 | [7] |
| dBET1 | Thalidomide (CRBN) | Not Specified | BRD2/3/4 | Various | <1 - 430 | >90 | [4][7] |
| ARV-825 | Pomalidomide (CRBN) | Not Specified | BRD4 | Burkitt's Lymphoma | < 1 | >90 | [7] |
Table 2: Comparison of BCR-ABL-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| GMB-475 | (S,R,S)-AHPC | Not Specified | BCR-ABL1 | K562 | 340 | 95 | [8] |
| SIAIS178 | (S,R,S)-AHPC | Not Specified | BCR-ABL1 | K562 | 8.5 | Not Specified | [9] |
| SIAIS100 | Lenalidomide (CRBN) | Not Specified | BCR-ABL1 | K562 | 2.7 | 91.2 | [9] |
| Arg-PEG1-Dasa | N-end rule ligand | PEG | BCR-ABL | K562 | 0.85 | 98.8 | [10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the development process of these PROTACs, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC development.
Detailed Experimental Protocols
Synthesis of (S,R,S)-AHPC-based PROTACs (General Protocol)
This protocol describes a general method for the final coupling step in the synthesis of an (S,R,S)-AHPC-based PROTAC, where an amine-functionalized warhead is conjugated to a carboxylic acid-functionalized (S,R,S)-AHPC-linker moiety.[5]
Materials:
-
Amine-functionalized warhead (ligand for the protein of interest)
-
(S,R,S)-AHPC-linker-COOH
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the (S,R,S)-AHPC-linker-COOH (1 equivalent) and the amine-functionalized warhead (1-1.2 equivalents) in the anhydrous solvent.
-
Add the coupling agent (1.2-1.5 equivalents) and the base (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Western Blotting for Protein Degradation Analysis (DC50/Dmax Determination)
This is the most common method to directly measure the degradation of the target protein.[2]
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from pM to µM) or vehicle control (DMSO) for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[2]
-
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation of the [Target Protein]-[PROTAC]-[E3 Ligase] ternary complex, which is a critical step for PROTAC efficacy.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics (association and dissociation rates) and affinity of the ternary complex formation.[11] A common setup involves immobilizing the E3 ligase on the sensor chip and flowing the target protein and PROTAC over the surface.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding and can determine the thermodynamic parameters (enthalpy, entropy, and stoichiometry) of ternary complex formation, providing insights into cooperativity.[12]
-
Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that can measure the binding kinetics and affinity of the ternary complex in real-time.
Conclusion
PROTACs utilizing the (S,R,S)-AHPC linker have demonstrated significant success in degrading a variety of high-value therapeutic targets. The data presented in this guide highlights the potency and efficacy of these molecules. The choice of linker length and composition, in conjunction with the warhead and E3 ligase ligand, remains a critical aspect of PROTAC design, influencing not only the degradation efficiency but also the selectivity and pharmacokinetic properties of the final molecule. The detailed experimental protocols provided herein offer a valuable resource for researchers actively engaged in the design and evaluation of novel PROTACs. As our understanding of the intricate interplay between the components of the ternary complex deepens, the rational design of next-generation (S,R,S)-AHPC-based PROTACs with enhanced therapeutic profiles will undoubtedly continue to advance the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. GMB 475 | Active Degraders | Tocris Bioscience [tocris.com]
- 9. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Ternary complex formation - Profacgen [profacgen.com]
Safety Operating Guide
Proper Disposal of (S,R,S)-AHPC-C6-PEG3-C4-Cl: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential, step-by-step procedures for the safe handling and disposal of the PROTAC (Proteolysis Targeting Chimera) compound (S,R,S)-AHPC-C6-PEG3-C4-Cl. Due to its nature as a potent, biologically active, and halogenated organic molecule, strict adherence to these disposal protocols is critical to ensure laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) if available. In the absence of a specific SDS, the following general precautions for handling potent, biologically active halogenated compounds should be strictly followed.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing the compound. |
| Body Protection | A fully buttoned lab coat. A chemically resistant apron over the lab coat is recommended for splash risks. | Protects against contamination of personal clothing. |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling the solid compound or if aerosolization is possible. | Minimizes the risk of inhalation. |
All handling of this compound, including weighing, solution preparation, and disposal, must be conducted within a certified chemical fume hood to prevent the release of airborne particles.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. The core principle is the containment and segregation of all materials that have come into contact with the compound, followed by disposal through a certified hazardous waste management program.[1]
1. Waste Segregation:
Proper segregation of waste is crucial to prevent accidental chemical reactions and ensure compliant disposal. All materials that have come into contact with this compound must be treated as halogenated organic hazardous waste . This includes:
-
Unused or expired solid compound.
-
Stock solutions and dilutions.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, vials, glassware).
-
Contaminated consumables (e.g., absorbent paper, wipes, bench protectors).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
2. Waste Collection:
-
Solid Waste: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This container should be clearly labeled for halogenated organic waste.[2]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container specifically designated for halogenated organic liquid waste .[2][3] Do not mix with non-halogenated solvents, acids, or bases.[3][4]
3. Container Labeling:
Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safety.[1] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The words "Halogenated Organic Waste".
-
An indication of the hazards (e.g., Toxic).
-
The approximate concentration or quantity of the compound.
-
The name of the principal investigator or research group and the date of accumulation.
4. Storage:
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic, clearly marked, and provide secondary containment to prevent spills.[5]
5. Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and final disposal of the hazardous waste.[1] They will ensure that the waste is managed in accordance with local, state, and federal regulations. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the procedures outlined above are based on established best practices for the handling of potent small molecules, PROTACs, and halogenated organic compounds in a laboratory setting.[1]
Spill Cleanup Protocol:
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure proper ventilation by working within a fume hood if possible.
-
Absorb: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.[1]
-
Collect: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container for halogenated solids.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., 70% ethanol), and dispose of all cleaning materials as hazardous waste.[1]
-
Report: Report the spill to your laboratory supervisor and EHS department.
Visualizations
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (S,R,S)-AHPC-C6-PEG3-C4-Cl
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S,R,S)-AHPC-C6-PEG3-C4-Cl, a VHL E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][][3] Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[5] Due to the potent nature of this compound, a stringent PPE policy should be enforced.[6]
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant nitrile gloves. Double gloving is recommended.[6] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[5][6] | To protect eyes from splashes, aerosols, and solid particles. |
| Face Protection | Face shield, to be worn in addition to safety glasses when there is a significant risk of splashing.[5] | To provide a barrier for the entire face. |
| Body Protection | A dedicated, buttoned laboratory coat with tight-fitting cuffs.[6] | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound or when there is a potential for aerosol generation.[6] | To prevent inhalation of the powdered compound or aerosols. |
Safe Handling and Operational Plan
A holistic approach to containment, including facilities, equipment, and procedures, is crucial when handling potent compounds.[7][8]
Engineering Controls:
-
Ventilation: All work with the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] The laboratory should have single-pass airflow and maintain negative pressure relative to adjacent areas to prevent cross-contamination.
-
Containment: For larger scale operations, consider using isolation technology such as a glove box to minimize direct contact.[8] The open handling of powders is strongly discouraged.[7]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible.[5]
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing:
-
If handling the compound in its solid form, use a dedicated, calibrated microbalance inside the fume hood.
-
Employ anti-static spatulas and other appropriate tools to minimize dust generation.[6]
-
-
Solubilization:
-
Storage:
Disposal Plan
-
Waste Collection: All contaminated materials, including gloves, liners, and empty containers, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Cover the spill with an absorbent material, collect it into a sealed container for hazardous waste disposal, and thoroughly decontaminate the spill area.[6]
-
-
Disposal: Dispose of all hazardous waste in accordance with your institution's environmental health and safety guidelines and local regulations.
Visualizations
PROTAC Experimental Workflow
The following diagram illustrates a general experimental workflow for utilizing a PROTAC, such as one synthesized using this compound, for targeted protein degradation studies.
Caption: A typical experimental workflow for evaluating PROTAC-mediated protein degradation.
PROTAC Mechanism of Action
This diagram illustrates the mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: The formation of a ternary complex leads to ubiquitination and degradation of the target protein.
References
- 1. targetmol.cn [targetmol.cn]
- 3. MedChemExpress this compound 100 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
